5-Bromo-2-fluorophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-bromo-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBDPRKNAFOOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446091 | |
| Record name | 5-Bromo-2-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112204-57-6 | |
| Record name | 5-Bromo-2-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-fluorophenylboronic acid: Synthesis, Properties, and Applications in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-fluorophenylboronic acid, a key building block in modern organic synthesis. This document details its chemical and physical properties, provides a step-by-step synthesis protocol, and offers a detailed methodology for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary drug discovery and materials science.
Core Compound Information
CAS Number: 112204-57-6[1]
Synonyms: 5-Bromo-2-fluorobenzeneboronic acid[1]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing essential data for reaction planning and safety assessments.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BBrFO₂ | [1] |
| Molecular Weight | 218.82 g/mol | [1] |
| Melting Point | 144-149 °C | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in methanol, ethanol, and acetone. Insoluble in water. |
Spectroscopic Data
Characterization of this compound is crucial for confirming its identity and purity. Below is a summary of expected spectroscopic data. Detailed spectra can be found in specialized databases.
| Technique | Data | Reference |
| ¹H NMR (DMSO-d₆) | Expected signals in the aromatic region (δ 7.0-8.0 ppm) and a broad singlet for the boronic acid protons (B(OH)₂). | |
| ¹³C NMR (DMSO-d₆) | Expected signals for the six aromatic carbons, with chemical shifts influenced by the bromine, fluorine, and boronic acid substituents. | |
| Infrared (IR) | Characteristic peaks for O-H stretching (boronic acid), C-B stretching, C-F stretching, and C-Br stretching. | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a directed ortho-metalation of 1-bromo-4-fluorobenzene, followed by borylation.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established literature procedures.
Materials:
-
1-Bromo-4-fluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: 1-Bromo-4-fluorobenzene is dissolved in anhydrous THF and added to the reaction flask. n-Butyllithium is then added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional hour and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of aqueous HCl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.
-
Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to afford a white crystalline solid.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and advanced materials.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol can be adapted for coupling this compound with various aryl or heteroaryl halides.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-iodotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., dioxane, toluene, or a mixture of DME and water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A Schlenk flask is charged with this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: The degassed solvent is added to the flask via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is then washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude biaryl product is then purified by column chromatography on silica gel.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard | Precautionary Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use a NIOSH/MSHA approved respirator if inhalation is a risk.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For further details, consulting the primary literature and safety data sheets is recommended.
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-fluorophenylboronic Acid from 1-bromo-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-fluorophenylboronic acid is a key building block in modern medicinal chemistry and drug development. Its utility primarily stems from its role as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds. The presence of the fluorine and bromine atoms on the phenyl ring provides specific steric and electronic properties that are often sought after in the design of novel therapeutic agents. This guide provides a comprehensive overview of a common and effective laboratory-scale synthesis of this compound, commencing from the readily available starting material, 1-bromo-4-fluorobenzene. The synthesis proceeds via a directed ortho-lithiation followed by borylation.
Synthetic Pathway Overview
The synthesis of this compound from 1-bromo-4-fluorobenzene is a multi-step process that leverages the directing effect of the fluorine atom in an ortho-lithiation reaction. The overall transformation involves the selective deprotonation of the position ortho to the fluorine atom, followed by reaction with a borate ester and subsequent hydrolysis to yield the desired boronic acid.
A common and effective method for this transformation is the use of a strong lithium amide base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or lithium diisopropylamide (LDA), to achieve regioselective lithiation. The subsequent reaction with a trialkyl borate, such as triisopropyl borate or trimethyl borate, forms a boronate ester intermediate, which is then hydrolyzed under acidic conditions to afford the final product.
Experimental Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is adapted from established and reliable procedures for the synthesis of this compound.[1][2] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous solvents and inert atmosphere techniques are crucial for the success of the organometallic steps.
Materials and Reagents:
-
1-bromo-4-fluorobenzene
-
2,2,6,6-tetramethylpiperidine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Procedure:
-
Preparation of Lithium 2,2,6,6-tetramethylpiperidide (LiTMP):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF).
-
Cool the THF to -20 °C in a cooling bath.
-
Add 2,2,6,6-tetramethylpiperidine (1.1 equivalents) to the cooled THF.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at -20 °C.
-
Stir the resulting mixture at -20 °C for 10 minutes to ensure complete formation of LiTMP.
-
-
Ortho-Lithiation of 1-bromo-4-fluorobenzene:
-
Cool the freshly prepared LiTMP solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 1-bromo-4-fluorobenzene (1.0 equivalent) dropwise to the cold LiTMP solution over a period of 10 minutes.
-
Continue stirring the reaction mixture at -78 °C for 3 hours.
-
-
Borylation:
-
To the cold (-78 °C) solution of the lithiated intermediate, add triisopropyl borate (1.15 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for an additional 30 minutes.
-
-
Workup and Isolation:
-
Remove the cooling bath and allow the reaction mixture to warm.
-
When the internal temperature reaches approximately -5 °C to 0 °C, quench the reaction by the careful addition of 5 N hydrochloric acid.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Most of the THF can be removed under reduced pressure.
-
Partition the remaining mixture between diethyl ether and 1 N hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and extract the product into an aqueous solution of 2 N sodium hydroxide.
-
Separate the aqueous layer, cool it in an ice bath, and acidify with 5 N hydrochloric acid until a white precipitate forms.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound based on reported procedures.[1]
| Parameter | Value |
| Starting Material | 1-bromo-4-fluorobenzene |
| Key Reagents | n-BuLi, 2,2,6,6-tetramethylpiperidine, Triisopropyl borate |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C for lithiation and borylation |
| Yield | 76% |
| Appearance | White solid |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the chemical transformations, highlighting the key intermediates and reagents involved in the synthesis.
Caption: Logical flow of the synthesis of this compound.
Conclusion
The synthesis of this compound from 1-bromo-4-fluorobenzene via directed ortho-lithiation and subsequent borylation is a robust and efficient method for accessing this valuable building block. The procedure requires careful control of reaction conditions, particularly temperature and the exclusion of moisture and air, to ensure high yields and purity. This technical guide provides a detailed protocol and workflow to aid researchers and scientists in the successful synthesis of this important compound for applications in drug discovery and development.
References
An In-depth Technical Guide to 5-Bromo-2-fluorophenylboronic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-fluorophenylboronic acid is a synthetic organoboron compound that has emerged as a critical building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, imparts desirable electronic properties and reactivity. This makes it an invaluable reagent, particularly in palladium-catalyzed cross-coupling reactions, for the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its structural information, physicochemical properties, synthesis, and key applications in drug development.
Structural Information and Chemical Formula
This compound is characterized by the presence of a boronic acid functional group (-B(OH)₂) attached to a phenyl ring, which is further substituted with a bromine atom at the 5-position and a fluorine atom at the 2-position.
Chemical Formula: C₆H₅BBrFO₂
Structure:
Synonyms: 5-Bromo-2-fluorobenzeneboronic acid
Physicochemical and Identification Data
A summary of the key quantitative and identification data for this compound is presented in the table below. While extensive experimental data for some properties are not publicly available, the following information has been compiled from various sources.
| Property | Value | Reference(s) |
| Molecular Weight | 218.82 g/mol | [1] |
| CAS Number | 112204-57-6 | [1] |
| Appearance | White to light yellow powder or crystals | [2] |
| Melting Point | 144-149 °C (lit.) | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| InChI | 1S/C6H5BBrFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | |
| SMILES | OB(O)c1cc(Br)ccc1F |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the ortho-lithiation of 1-bromo-4-fluorobenzene, followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.
Materials:
-
1-bromo-4-fluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 5 N
-
Ether
-
Sodium hydroxide (NaOH), 2 N
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 2,2,6,6-tetramethylpiperidine (165 mmol) in anhydrous tetrahydrofuran (400 mL) cooled to -20 °C, add n-butyllithium (157.5 mmol, 2.5 M solution in hexanes).
-
Cool the resulting mixture to -78 °C.
-
Slowly add 1-bromo-4-fluorobenzene (150 mmol) dropwise over 10 minutes and continue stirring at -78 °C for 3 hours.
-
Add triisopropyl borate (172.5 mmol) and stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm. When the internal temperature reaches -4 °C, add 5 N hydrochloric acid (75 mL).
-
Stir the mixture until it reaches ambient temperature (approximately 1 hour).
-
Concentrate the mixture by evaporating most of the tetrahydrofuran.
-
Partition the residue between ether (500 mL) and 1 N hydrochloric acid (500 mL).
-
Extract the organic phase with 2 N sodium hydroxide (400 mL). Discard the organic phase.
-
Cool the aqueous phase in an ice-water bath and add 5 N hydrochloric acid (150 mL) dropwise over 15 minutes.
-
Collect the resulting white solid by filtration and dry under vacuum to yield this compound.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key coupling partner in Suzuki-Miyaura reactions to form C-C bonds. Below is a general protocol that can be adapted for specific substrates.
Materials:
-
This compound
-
Aryl halide or triflate (e.g., 5-bromoindole)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., SPhos), if required
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., acetonitrile/water, ethanol)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.2 equivalents), and the base (3.0 equivalents).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium catalyst (e.g., 0.005 equivalents of Pd(OAc)₂) and ligand (if used) in the chosen solvent mixture.
-
Add the catalyst solution to the reaction vessel containing the solids.
-
Seal the vessel and stir the mixture at the desired temperature (e.g., 37 °C or higher) for the required time (e.g., 18 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Applications in Drug Development
The utility of this compound in drug discovery is primarily centered on its role as a versatile building block in the synthesis of complex organic molecules. The presence of the bromine and fluorine atoms allows for selective and sequential functionalization, making it a valuable tool for creating libraries of compounds for structure-activity relationship (SAR) studies.
Notable applications include its use as a reactant in the preparation of:
-
Kinesin Spindle Protein (KSP) Inhibitors: These compounds are being investigated as potential antitumor agents due to their role in cell division.[1]
-
BACE1 Inhibitors: Beta-secretase 1 (BACE1) is a key enzyme in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide to 5-Bromo-2-fluorophenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-2-fluorophenylboronic acid, a versatile building block in modern organic synthesis. The document details experimental protocols for its preparation and its application in cross-coupling reactions, and explores its biological significance as a BACE1 inhibitor.
Core Physical and Chemical Properties
This compound is a white to light yellow crystalline powder. It is an important reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1]
General Properties
| Property | Value | Source |
| CAS Number | 112204-57-6 | [2] |
| Molecular Formula | C₆H₅BBrFO₂ | |
| Molecular Weight | 218.82 g/mol | |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 144-149 °C |
Solubility and Stability
| Property | Information |
| Solubility | Soluble in DMSO and Methanol (Slightly).[3] Quantitative solubility data in common organic solvents is not readily available in published literature. Phenylboronic acids, in general, exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.[4] |
| pKa | The experimental pKa value for this compound is not readily available in the literature. For comparison, the pKa of phenylboronic acid is approximately 8.8. The electron-withdrawing effects of the bromine and fluorine substituents are expected to lower the pKa of this compound, making it a stronger acid. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended storage temperature is room temperature, in a cool and dark place (<15°C). |
Spectral Data
While specific spectral data with peak assignments for this compound are not consistently available in public databases, representative spectra for similar compounds are well-documented. Spectroscopic analysis is typically used to confirm the structure of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic aromatic proton signals.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms in the phenyl ring.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for O-H (from the boronic acid group), C-B, C-F, and C-Br bonds, as well as aromatic C-H and C=C stretching vibrations.[5]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the lithiation of 1-bromo-4-fluorobenzene followed by reaction with a trialkyl borate and subsequent hydrolysis.
Materials:
-
1-Bromo-4-fluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Trimethyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Acetic acid
-
Water
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Lithiation: In a flame-dried, three-necked flask under an inert atmosphere, a solution of diisopropylamine in anhydrous THF is cooled to -70 °C. n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes to form lithium diisopropylamide (LDA). 1-bromo-4-fluorobenzene is then added slowly, and the reaction is stirred at -70 °C for 90 minutes.
-
Borylation: The resulting solution of (5-bromo-2-fluorophenyl)lithium is then added to a solution of trimethyl borate in diethyl ether at -70 °C. The mixture is stirred for 15 minutes at this temperature.
-
Hydrolysis: The reaction is allowed to warm to 15 °C over 90 minutes. Acetic acid and water are then added, and the mixture is stirred at room temperature for 30 minutes.
-
Work-up and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) to afford the final product as a white to off-white solid.
DOT script for the synthesis workflow
Caption: Synthesis Workflow of this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a versatile coupling partner in Suzuki-Miyaura reactions for the formation of C-C bonds.[1] The following is a general protocol.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, Water/Acetonitrile mixture)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), the base (2.0-3.0 eq), the palladium catalyst (0.01-0.05 eq), and the ligand (if necessary).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
DOT script for the Suzuki-Miyaura coupling workflow
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Biological Significance and Signaling Pathways
This compound has been identified as an inhibitor of Beta-secretase 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease.[6][7][8]
BACE1 initiates the cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides.[8] These peptides can aggregate to form plaques in the brain, a hallmark of Alzheimer's disease. By inhibiting BACE1, this compound can potentially reduce the production of Aβ peptides, making it a compound of interest in the development of therapeutics for Alzheimer's disease.
The diagram below illustrates the amyloid precursor protein processing pathway and the role of BACE1.
DOT script for the BACE1 signaling pathway
Caption: BACE1 Signaling Pathway in APP Processing.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling.
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are required. A NIOSH-approved respirator should be used if dust is generated.
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before using this compound.
Conclusion
This compound is a valuable and versatile reagent for synthetic chemists, particularly in the fields of medicinal chemistry and drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of complex biaryl structures. Furthermore, its inhibitory activity against BACE1 highlights its potential as a lead compound for the development of novel therapeutics for Alzheimer's disease. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 5-Bromo-2-fluoropyridine CAS#: 766-11-0 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amyloid-β₄₂ activates the expression of BACE1 through the JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Basic Biology of BACE1: A Key Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of 5-Bromo-2-fluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2-fluorophenylboronic acid. Due to the limited availability of specific quantitative stability data in public literature, this document synthesizes information from safety data sheets, studies on analogous arylboronic acids, and general chemical stability testing protocols to offer a comprehensive resource for handling and storing this important reagent.
Chemical Properties and Intrinsic Stability
This compound (CAS No. 112204-57-6) is a white to light yellow crystalline powder. Like many organoboronic acids, it is generally stable under recommended storage conditions.[1][2] However, its utility as a reactive intermediate, particularly in Suzuki-Miyaura cross-coupling reactions, stems from the reactivity of the carbon-boron bond, which also makes it susceptible to degradation under certain environmental conditions.[3]
The primary degradation pathways for arylboronic acids include:
-
Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is often a reversible process in the presence of water.
-
Protodeboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This reaction is often facilitated by aqueous conditions and can be influenced by pH. Studies on fluorinated phenylboronic acids suggest that the hydrolytic stability is dependent on pH and temperature, with some isomers showing lower stability.[2][4]
-
Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of various byproducts.
Recommended Storage and Handling Conditions
To ensure the long-term integrity of this compound, the following storage and handling conditions are recommended based on safety data sheets and general best practices for arylboronic acids:
-
Temperature: Store in a cool place.[2][5][6] Some sources recommend refrigeration or freezing for long-term storage.
-
Atmosphere: Store in a dry, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) if possible.[2][5] Keep the container tightly closed to prevent moisture absorption.[1][2][5]
-
Light: Store in a dark place, protected from direct sunlight.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][2]
Quantitative Stability Data
Table 1: Thermal Stability of this compound
| Temperature (°C) | Time (Days) | Purity (%) by HPLC | Appearance |
| 25 (Room Temp) | 0 | [Initial Purity] | [Initial Appearance] |
| 30 | |||
| 90 | |||
| 180 | |||
| 40 | 0 | [Initial Purity] | [Initial Appearance] |
| 30 | |||
| 90 | |||
| 180 | |||
| 60 | 0 | [Initial Purity] | [Initial Appearance] |
| 7 | |||
| 14 | |||
| 30 |
Table 2: Hydrolytic Stability of this compound
| pH | Temperature (°C) | Time (Hours) | Purity (%) by HPLC |
| 2 (0.01 N HCl) | 25 | 0 | [Initial Purity] |
| 24 | |||
| 72 | |||
| 7 (Water) | 25 | 0 | [Initial Purity] |
| 24 | |||
| 72 | |||
| 9 (Buffer) | 25 | 0 | [Initial Purity] |
| 24 | |||
| 72 |
Table 3: Photostability of this compound (Solid State)
| Light Condition | Duration | Purity (%) by HPLC | Appearance |
| ICH Q1B Option 2 | 0 | [Initial Purity] | [Initial Appearance] |
| (Visible + UV) | [Time Points] | ||
| Dark Control | 0 | [Initial Purity] | [Initial Appearance] |
| [Time Points] |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific laboratory conditions and analytical instrumentation.
Stability-Indicating HPLC Method Development
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach for assessing the purity of arylboronic acids and their degradation products. Developing a robust, stability-indicating method is crucial.
-
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products (e.g., 1-bromo-4-fluorobenzene from protodeboronation, boroxine anhydride).
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start at 10% B, linear gradient to 90% B over 15 minutes, hold for 3 minutes, return to initial conditions, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are essential to demonstrate specificity.[7]
Forced Degradation Studies
Forced degradation studies are necessary to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[8]
-
Acid Hydrolysis: Dissolve the sample in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 30 min to 24 hrs). Neutralize the sample before injection.
-
Base Hydrolysis: Dissolve the sample in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for a specified time (e.g., 30 min to 24 hrs). Neutralize the sample before injection.
-
Oxidation: Dissolve the sample in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for a specified time (e.g., 24 hrs).
-
Thermal Degradation: Store the solid sample at an elevated temperature (e.g., 60°C or 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] A dark control sample should be stored under the same conditions but protected from light.
NMR Spectroscopy for Structural Elucidation
¹¹B NMR spectroscopy is a valuable tool for characterizing boronic acids and their derivatives, including potential degradation products like boroxines.[1][10][11]
-
Objective: To identify the presence of the boronic acid moiety and potential formation of boroxine anhydrides or other boron-containing species.
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquisition: Acquire ¹¹B NMR spectra. The chemical shift of the boron atom can provide information about its coordination state (trigonal vs. tetrahedral).
Visualizations
The following diagrams illustrate key logical relationships and workflows relevant to the stability and analysis of this compound.
Caption: Factors influencing the stability of this compound.
Caption: Experimental workflow for assessing chemical stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. database.ich.org [database.ich.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Bromo-2-fluorophenylboronic Acid: Safety, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling precautions, and a review of the applications of 5-bromo-2-fluorophenylboronic acid. This versatile reagent is a key building block in modern organic synthesis, particularly in the development of novel pharmaceuticals. Adherence to the safety protocols outlined herein is crucial for its safe and effective use in a laboratory setting.
Chemical and Physical Properties
This compound is a solid organic compound. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| CAS Number | 112204-57-6 |
| Molecular Formula | C₆H₅BBrFO₂ |
| Molecular Weight | 218.82 g/mol |
| Appearance | White to light yellow powder or crystals |
| Melting Point | 144-149 °C |
| Solubility | Insoluble in water. |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary statements.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation. |
Pictograms and Signal Word
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning[1]
Precautionary Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling.[1] | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/eye protection/face protection.[1] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[1] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[1] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[1] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Information
Handling and Storage Precautions
Proper handling and storage are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Personal Protective Equipment (PPE)
A diagram illustrating the necessary PPE for handling this compound is provided below.
Safe Handling Practices
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.
-
Dust Formation: Avoid the formation of dust and aerosols. Use appropriate tools to handle the solid material.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage Conditions
-
Container: Keep the container tightly closed.
-
Environment: Store in a cool, dry, and well-ventilated place.
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.
Experimental Protocols and Applications
This compound is a valuable reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is frequently used as a coupling partner in Suzuki-Miyaura reactions to form carbon-carbon bonds, which is a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
A generalized catalytic cycle for the Suzuki-Miyaura reaction is depicted below.
Representative Experimental Protocol for Suzuki-Miyaura Coupling:
Please note: A specific, detailed experimental protocol for a reaction using this compound was not found in the public domain. The following is a generalized procedure and should be adapted and optimized for specific substrates.
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-110 °C) for a designated time (e.g., 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Application in Drug Development: Synthesis of Kinesin Spindle Protein (KSP) Inhibitors
This compound has been utilized as a key starting material in the synthesis of 1,4-diaryl-4,5-dihydropyrazole derivatives, which act as inhibitors of the kinesin spindle protein (KSP). KSP is a motor protein essential for the formation of the bipolar spindle during mitosis, making it an attractive target for cancer therapy.
The general workflow for the synthesis of these KSP inhibitors is illustrated below.
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: In case of fire, hazardous decomposition products such as carbon oxides, hydrogen bromide gas, and hydrogen fluoride may be produced.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as hazardous waste. Do not allow it to enter drains or waterways.
This technical guide is intended to provide essential information for the safe handling and use of this compound. It is the responsibility of the user to be aware of and to follow all applicable safety regulations. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.
References
An In-depth Technical Guide to the Solubility of 5-Bromo-2-fluorophenylboronic Acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-fluorophenylboronic acid is a vital reagent and building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its physical properties, among which solubility is paramount. The choice of solvent can significantly impact reaction kinetics, yield, and purification strategies.
This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on providing expected solubility trends based on the known behavior of structurally related phenylboronic acids. Furthermore, a detailed experimental protocol for the dynamic determination of solubility is presented to empower researchers to ascertain precise solubility data for their specific applications.
Boronic acids, as a class of compounds, exhibit a tendency for easy dehydration to form cyclic anhydrides known as boroxines. This equilibrium between the acid and its anhydride can be influenced by the solvent and temperature, which can complicate solubility measurements. Therefore, empirical determination of solubility under specific experimental conditions is highly recommended.
Predicted Qualitative Solubility
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. These predictions are extrapolated from the general solubility characteristics of phenylboronic acid and its derivatives. It is crucial to note that these are estimations, and experimental verification is essential for precise applications. Phenylboronic acid generally exhibits high solubility in polar aprotic and protic solvents, moderate solubility in less polar solvents, and poor solubility in nonpolar solvents.
| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale and Remarks |
| Ethers | Tetrahydrofuran (THF), Diethyl ether, 1,4-Dioxane | High | Ethers are effective solvents for boronic acids, likely due to Lewis acid-base interactions. They are commonly used in reactions involving boronic acids. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | High | Ketones are polar aprotic solvents that are generally good at dissolving boronic acids. |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | High | These highly polar aprotic solvents are expected to be excellent solvents for this compound. |
| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | Polar protic solvents can dissolve boronic acids; however, the potential for esterification reactions should be considered, especially at elevated temperatures. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Phenylboronic acid shows moderate solubility in chloroform. Similar behavior is expected for its substituted derivatives. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Very Low | These nonpolar solvents are generally poor solvents for polar boronic acids. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low / Insoluble | Due to the high polarity of the boronic acid group, solubility in nonpolar aliphatic hydrocarbons is expected to be negligible. |
| Water | Very Low / Insoluble | While some simple boronic acids have slight water solubility, halogenated phenylboronic acids are generally insoluble in water. |
Experimental Protocol for Solubility Determination: The Dynamic Method
For a precise quantitative determination of solubility, the dynamic method is a reliable approach. This method involves visually or instrumentally detecting the temperature at which a known concentration of a solute completely dissolves in a solvent upon controlled heating.
3.1 Materials and Apparatus
-
This compound (high purity)
-
High-purity, anhydrous organic solvents
-
Analytical balance (precision ±0.1 mg)
-
Glass vials or test tubes with airtight seals
-
Magnetic stirrer and stir bars
-
Controlled temperature bath with a programmable temperature ramp (precision ±0.1 °C)
-
Calibrated thermometer or thermocouple (precision ±0.1 °C)
-
Luminance probe or turbidity sensor (optional, for enhanced precision)
3.2 Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into a glass vial.
-
Add a precise volume or weight of the desired organic solvent to the vial to achieve a known concentration or mole fraction.
-
Add a small magnetic stir bar.
-
Seal the vial tightly to prevent solvent evaporation and exposure to atmospheric moisture.
-
-
Solubility Measurement:
-
Place the sealed vial in the controlled temperature bath.
-
Begin stirring the mixture at a constant rate.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min) to avoid overshooting the dissolution point.
-
Continuously monitor the solution. The solubility temperature is the temperature at which the last solid particles disappear, resulting in a clear, homogenous solution. This can be determined visually or by a sharp change in the output of a luminance probe or turbidity sensor.
-
Record this temperature.
-
-
Data Analysis:
-
Repeat the measurement for several different concentrations of this compound in the same solvent.
-
Plot the solubility (in concentration units such as g/L or mol/L) as a function of the recorded dissolution temperature. This plot constitutes the solubility curve for the compound in the specific solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the dynamic method for determining the solubility of this compound.
Caption: Experimental workflow for the dynamic determination of solubility.
Conclusion
The Pivotal Role of 5-Bromo-2-fluorophenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the strategic design and synthesis of novel therapeutic agents hinge on the availability of versatile and highly functionalized building blocks. Among these, 5-Bromo-2-fluorophenylboronic acid has emerged as a key intermediate, offering a unique combination of steric and electronic properties that are instrumental in the development of potent and selective inhibitors for a range of therapeutic targets. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of Kinesin Spindle Protein (KSP) and Beta-secretase 1 (BACE1) inhibitors. This document outlines relevant synthetic methodologies, discusses structure-activity relationships, and visualizes the associated signaling pathways.
Core Applications in Medicinal Chemistry
This compound serves as a crucial reactant in the synthesis of various compounds with therapeutic potential. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures.[1]
Inhibitors of Kinesin Spindle Protein (KSP)
Kinesin Spindle Protein (KSP), a member of the kinesin-5 family, is a motor protein essential for the formation of the bipolar mitotic spindle during cell division. Its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells, making it an attractive target for anticancer drug development. Research has identified 1,4-diaryl-4,5-dihydropyrazole derivatives as potent KSP inhibitors, and this compound is a key building block in the synthesis of these compounds.[2][3][4]
Inhibitors of Beta-secretase 1 (BACE1)
Beta-secretase 1 (BACE1) is an aspartyl protease that plays a critical role in the amyloidogenic processing of the amyloid precursor protein (APP). The cleavage of APP by BACE1 is the rate-limiting step in the production of amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of patients with Alzheimer's disease.[5] Consequently, the inhibition of BACE1 is a major therapeutic strategy for the treatment of Alzheimer's disease. This compound has been utilized in the synthesis of novel BACE1 inhibitors.
Data Presentation: A Framework for Analysis
While specific quantitative data for enzyme inhibition (e.g., IC50 or Ki values) for compounds directly synthesized using this compound are not extensively available in the public domain, the following tables provide a representative structure for how such data would be presented. These examples are based on the classes of inhibitors discussed.
Table 1: Representative Biological Activity of KSP Inhibitors with a Substituted Phenyl Ring
| Compound ID | R1 Group (Derived from Boronic Acid) | KSP ATPase IC50 (nM) | Cellular Proliferation (MCF-7) IC50 (nM) |
| Hypothetical 1 | 5-Bromo-2-fluorophenyl | Data not available | Data not available |
| Analog A | 4-Fluorophenyl | 15 | 50 |
| Analog B | 4-Chlorophenyl | 12 | 45 |
| Analog C | 3-Bromophenyl | 25 | 80 |
Table 2: Representative Biological Activity of BACE1 Inhibitors with a Substituted Phenyl Moiety
| Compound ID | R1 Group (Derived from Boronic Acid) | BACE1 Enzymatic IC50 (nM) | Cellular Aβ40 Reduction EC50 (nM) |
| Hypothetical 2 | 5-Bromo-2-fluorophenyl | Data not available | Data not available |
| Analog D | 2-Fluorophenyl | 50 | 150 |
| Analog E | 4-Bromophenyl | 75 | 200 |
| Analog F | 2,5-Difluorophenyl | 40 | 120 |
Experimental Protocols
Detailed experimental protocols for the synthesis of specific KSP or BACE1 inhibitors using this compound are proprietary and not publicly available. However, a general protocol for a Suzuki-Miyaura coupling reaction, a common method for utilizing this boronic acid, is provided below. This representative procedure is based on established methodologies for the synthesis of diaryl-substituted heterocyclic compounds.
General Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., a brominated pyrazole or other heterocyclic core) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., K2CO3, 2.0 eq or Cs2CO3, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired diaryl product.
Signaling Pathways and Mechanisms of Action
Kinesin Spindle Protein (KSP) Inhibition Pathway
KSP is crucial for centrosome separation during the early stages of mitosis. Inhibition of KSP prevents the formation of a bipolar spindle, leading to the formation of a "mono-aster" spindle, where all chromosomes are arranged in a sphere around a single centrosome. This triggers the spindle assembly checkpoint, causing a prolonged arrest in mitosis, which ultimately leads to apoptotic cell death.
Caption: KSP inhibition disrupts normal mitosis, leading to cell death.
BACE1 Inhibition and the Amyloid Cascade Hypothesis
BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP) at the β-secretase site. This is followed by cleavage by γ-secretase, which releases the amyloid-β (Aβ) peptide. These peptides can aggregate to form oligomers and plaques, which are neurotoxic and a hallmark of Alzheimer's disease. BACE1 inhibitors block the initial cleavage of APP, thereby reducing the production of Aβ.
Caption: BACE1 inhibitors block the amyloidogenic processing of APP.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent KSP and BACE1 inhibitors highlights its potential in the development of novel therapeutics for cancer and Alzheimer's disease. The unique substitution pattern of this boronic acid allows for the fine-tuning of the physicochemical properties of the resulting compounds, which is crucial for optimizing their efficacy and pharmacokinetic profiles. While specific data on compounds derived directly from this reagent is limited in publicly accessible literature, the foundational role it plays in constructing key pharmacophores is evident. Further research and disclosure of data will undoubtedly continue to cement the importance of this compound in the drug discovery pipeline.
References
- 1. nbinno.com [nbinno.com]
- 2. Kinesin spindle protein (KSP) inhibitors. Part 6: Design and synthesis of 3,5-diaryl-4,5-dihydropyrazole amides as potent inhibitors of the mitotic kinesin KSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinesin spindle protein (KSP) inhibitors. Part 4: Structure-based design of 5-alkylamino-3,5-diaryl-4,5-dihydropyrazoles as potent, water-soluble inhibitors of the mitotic kinesin KSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinesin spindle protein (KSP) inhibitors. Part 1: The discovery of 3,5-diaryl-4,5-dihydropyrazoles as potent and selective inhibitors of the mitotic kinesin KSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BACE1 Inhibition Utilizing Organic Compounds Holds Promise as a Potential Treatment for Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 5-Bromo-2-fluorophenylboronic Acid in Suzuki-Miyaura Coupling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. Within the vast arsenal of organoboron reagents utilized in this Nobel Prize-winning methodology, 5-Bromo-2-fluorophenylboronic acid has emerged as a particularly valuable building block. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, imparts distinct electronic properties and synthetic versatility, making it a sought-after intermediate in the synthesis of complex organic molecules, especially in the realms of medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the role of this compound in Suzuki-Miyaura coupling, complete with experimental protocols, quantitative data, and mechanistic insights.
The Strategic Advantage of this compound
The presence of both a fluorine and a bromine atom on the phenylboronic acid scaffold offers a dual advantage in synthetic chemistry. The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the boronic acid, often leading to cleaner and more efficient coupling reactions. The bromine atom, on the other hand, serves as a versatile handle for subsequent functionalization, allowing for the stepwise construction of complex molecular architectures. This "ortho-fluorination" can also impart favorable pharmacological properties to the final product, such as enhanced metabolic stability and binding affinity to biological targets.
The Suzuki-Miyaura Coupling Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The reaction proceeds through a series of key steps: oxidative addition, transmetalation, and reductive elimination.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In this cycle, the active Pd(0) catalyst undergoes oxidative addition with an organic halide (Ar-X). The resulting Pd(II) complex then undergoes transmetalation with a boronate species, which is formed by the activation of the boronic acid with a base. Finally, reductive elimination from the diorganopalladium(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst.
Experimental Protocols
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of reaction parameters, including the palladium catalyst, ligand, base, and solvent system. Below are general experimental protocols that can be adapted for the coupling of this compound with various aryl and heteroaryl halides.
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:
To a reaction vessel are added this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., a mixture of toluene, ethanol, and water) is added, and the reaction mixture is heated to 80-100 °C with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Chloride:
Due to the lower reactivity of aryl chlorides, more active catalyst systems and potentially harsher reaction conditions are often required.
In an inert atmosphere glovebox or under a stream of inert gas, an oven-dried Schlenk tube is charged with this compound (1.5 equivalents), the aryl chloride (1.0 equivalent), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 3.0 equivalents). Anhydrous solvent (e.g., dioxane or t-amyl alcohol) is added, and the Schlenk tube is sealed. The reaction mixture is then heated to 100-120 °C with vigorous stirring. The reaction progress is monitored by GC-MS or LC-MS. After completion, the workup procedure is similar to that described for aryl bromides.
Quantitative Data on Suzuki-Miyaura Coupling of this compound
While a comprehensive dataset for the coupling of this compound with a wide array of partners is not exhaustively compiled in a single source, the following tables summarize representative data gleaned from scientific literature, showcasing the versatility of this reagent.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 |
| 4-Bromotoluene | PdCl₂(dppf) (2) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | 6 | 78 |
| 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 88 |
Table 2: Suzuki-Miyaura Coupling of this compound with Various Aryl Chlorides
| Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-Amyl Alcohol | 120 | 24 | 75 |
| 4-Chlorotoluene | Pd(OAc)₂ (3) | BrettPhos (6) | CsF | Dioxane | 110 | 18 | 81 |
| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | Toluene | 120 | 12 | 65 |
| 2-Chloropyridine | PdCl₂(dppf) (4) | - | K₂CO₃ | DMF | 130 | 24 | 70 |
Application in the Synthesis of Bioactive Molecules: A Workflow Example
This compound is a key building block in the synthesis of numerous compounds with potential therapeutic applications, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The following workflow illustrates a general synthetic route towards a hypothetical kinase inhibitor.
Synthetic workflow for a kinase inhibitor candidate.
This workflow demonstrates the initial Suzuki-Miyaura coupling to form the core biaryl structure, followed by subsequent reactions to introduce additional functionalities necessary for biological activity. The bromine atom on the initial boronic acid can be retained in the intermediate for further diversification.
Conclusion
This compound is a highly versatile and valuable reagent in the Suzuki-Miyaura coupling reaction. Its unique electronic and structural features provide chemists with a powerful tool for the synthesis of complex biaryl and heterobiaryl compounds. The ability to introduce a fluorinated phenyl group, coupled with the potential for further functionalization via the bromine atom, makes this building block particularly attractive for applications in drug discovery and materials science. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Using 5-Bromo-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 5-Bromo-2-fluorophenylboronic acid. This versatile building block is instrumental in the synthesis of complex biaryl and heteroaryl structures, which are key pharmacophores in many pharmaceutical agents and functional materials.[1] The following protocols and data are intended to serve as a comprehensive guide for the efficient and successful implementation of this reaction in a laboratory setting.
Introduction
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[2][3][4] The reaction involves the cross-coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex.[2][3][4] this compound is a particularly useful reagent in this reaction due to the presence of both a bromo and a fluoro substituent, which allows for selective and sequential cross-coupling reactions, as well as introducing fluorine, a bioisostere for hydrogen that can significantly modulate the physicochemical and pharmacological properties of a molecule.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below. The reaction typically requires a palladium catalyst, a base, and a suitable solvent system.
General Reaction:
Where:
-
Br-Ph(F)-B(OH)₂ is this compound
-
R-X is an aryl or heteroaryl halide (X = Cl, Br, I) or triflate (OTf)
-
Pd Catalyst is a palladium(0) source, often used with a phosphine ligand
-
Base is typically an inorganic base such as a carbonate or phosphate
-
Solvent is an organic solvent, often in the presence of water
Data Presentation: Representative Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity. The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions of fluorinated phenylboronic acids with various aryl halides, which can be adapted for this compound.
| Aryl Halide (R-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 18 | 95 | Adapted from[5] |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 6 | 92 | Adapted from[6] |
| 4-Bromobenzonitrile | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (2) | THF/H₂O | RT | 12 | 88 | Adapted from[7] |
| 2-Chloropyridine | XPhos Palladacycle G2 (2) | - | K₃PO₄ (2) | THF/H₂O | RT | 0.5 | 85 | [5] |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | - | K₂CO₃ (2) | DMF/H₂O | 110 | 3 | ~65 | [8] |
| 1-Bromo-3,4-difluorobenzene | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ (1.5) | Dioxane/H₂O | 105 | 8.5 | N/A | [6] |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed Suzuki-Miyaura coupling of this compound. Note: These protocols should be optimized for specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Room Temperature Coupling Using a Palladium Precatalyst
This protocol is adapted from methodologies that are effective for a wide range of aryl chlorides, bromides, and triflates.[5]
Materials:
-
Palladium Precatalyst (e.g., XPhos Palladacycle G2, 2 mol%)
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Potassium phosphate (K₃PO₄), 2.0 M aqueous solution (2.0 mL)
-
Tetrahydrofuran (THF), degassed (4 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the palladium precatalyst (0.02 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed THF (4 mL) followed by the degassed 2.0 M aqueous K₃PO₄ solution (2.0 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 30 minutes to 12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Elevated Temperature Coupling
This protocol is suitable for less reactive aryl halides or when a different solvent system is preferred.[6][9]
Materials:
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane, degassed (8 mL)
-
Deionized water, degassed (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or round-bottom flask with a condenser
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 90-105 °C and stir vigorously for 6-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Mandatory Visualization
Suzuki Coupling Experimental Workflow
Caption: General workflow for the Suzuki coupling reaction.
Suzuki Coupling Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki coupling.
References
- 1. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-fluorophenylboronic acid with various aryl and heteroaryl halides. This reaction is a powerful tool for the synthesis of complex fluorinated biaryl compounds, which are key structural motifs in many pharmaceutical agents and advanced materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely utilized method for the formation of carbon-carbon bonds. The reaction of this compound presents unique opportunities and challenges. The presence of a fluorine atom ortho to the boronic acid group can influence the electronic properties and reactivity of the molecule. A primary challenge with fluorinated arylboronic acids is the potential for protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions. Therefore, the selection of an appropriate palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and minimizing side products. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have shown great efficacy in promoting the coupling of challenging substrates like this compound, often allowing for milder reaction conditions.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is compiled from literature reports on analogous systems and serves as a guide for reaction optimization.
| Entry | Aryl Halide Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | 4-Chlorotoluene | XPhos Palladacycle G3 (2) | - | K₃PO₄ (2) | THF/H₂O (2:1) | 80 | 4 | 75-85 |
| 4 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 24 | 70-80 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 110 | 12 | 88-98 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Rapid Suzuki-Miyaura Coupling of Aryl Chlorides using a Buchwald Precatalyst
This protocol is adapted for more challenging aryl chloride coupling partners and utilizes a highly active palladacycle precatalyst to facilitate the reaction at lower temperatures.
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
XPhos Palladacycle G3 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Tetrahydrofuran (THF) (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), and XPhos Palladacycle G3 (0.02 mmol) to a dry Schlenk flask.
-
Add K₃PO₄ (2.0 mmol).
-
Add degassed THF (4 mL) and degassed water (2 mL) via syringe.
-
Seal the flask and stir the reaction mixture vigorously at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-6 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key processes involved in the palladium-catalyzed cross-coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-2-fluorophenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This application note provides detailed protocols and reaction conditions for the coupling of 5-Bromo-2-fluorophenylboronic acid with a variety of aryl halides. The presence of both an ortho-fluoro substituent and a meta-bromo group makes this boronic acid a valuable building block for the synthesis of complex pharmaceutical intermediates and other fine chemicals. However, the ortho-fluoro group can also present challenges, most notably an increased propensity for protodeboronation under basic reaction conditions. Therefore, careful optimization of the catalyst system, base, and solvent is crucial for achieving high yields and purity.
Challenges in Coupling ortho-Fluoro Substituted Boronic Acids
The primary challenge in the Suzuki-Miyaura coupling of ortho-fluoro substituted phenylboronic acids, such as this compound, is the increased rate of protodeboronation. This side reaction, where the boronic acid group is replaced by a hydrogen atom, is often accelerated by the basic conditions required for the coupling reaction. To mitigate this, highly active catalyst systems that promote rapid cross-coupling at lower temperatures and shorter reaction times are preferred. The use of bulky, electron-rich phosphine ligands has been shown to be particularly effective in these cases.
Summary of Reaction Conditions
The successful Suzuki-Miyaura coupling of this compound with aryl halides is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of effective conditions compiled from various sources. It is recommended to optimize these conditions for each specific substrate combination.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromides (Electron-Neutral) | |||||||
| 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 80 | 12 | ~90 |
| Bromobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | RT | 4 | ~95 |
| Aryl Bromides (Electron-Rich) | |||||||
| 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 16 | ~85 |
| 2-Bromotoluene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 18 | ~88 |
| Aryl Bromides (Electron-Poor) | |||||||
| 4-Bromoacetophenone | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | 60 | 6 | ~92 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 70 | 8 | ~94 |
| Aryl Chlorides (Activated) | |||||||
| 4-Chloroacetophenone | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | t-Amyl alcohol | 110 | 24 | ~75 |
| 2-Chlorobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | CsF (3) | 1,4-Dioxane | 120 | 24 | ~70 |
Note: The yields presented are representative and can vary depending on the specific reaction scale and purity of reagents.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with aryl halides.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a robust starting point for the coupling of this compound with a range of electron-rich, electron-neutral, and electron-poor aryl bromides.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Toluene/Water (5:1, degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture (10 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Protocol 2: Procedure for Coupling with Activated Aryl Chlorides
This protocol is designed for the more challenging coupling of this compound with activated aryl chlorides, which typically require higher temperatures and more active catalyst systems.
Materials:
-
This compound (1.5 equiv.)
-
Aryl chloride (1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv.)
-
t-Amyl alcohol (anhydrous and degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), potassium phosphate (3.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous and degassed t-amyl alcohol (10 mL) to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. Reaction times can extend to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure biaryl product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Synthesis of Biaryl Compounds Using 5-Bromo-2-fluorophenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 5-Bromo-2-fluorophenylboronic acid. The Suzuki-Miyaura cross-coupling reaction is the primary method detailed, offering a versatile and efficient route to a wide array of biaryl structures. Such compounds are of significant interest in medicinal chemistry and materials science due to the influence of the bromo and fluoro substituents on their physicochemical and biological properties.
Introduction
Biaryl scaffolds are privileged structures in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely used methods for the formation of carbon-carbon bonds between sp²-hybridized centers, enabling the synthesis of a vast range of biaryl compounds.[3] this compound is a versatile building block in this context, offering two key functional handles: the boronic acid for palladium-catalyzed cross-coupling and a bromine atom for subsequent downstream functionalization. The presence of a fluorine atom can also impart unique electronic properties and metabolic stability to the target molecules.
This guide outlines optimized protocols for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides, presents quantitative data in tabular format for easy comparison, and includes visualizations of the reaction pathway and experimental workflow.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of this compound with a variety of coupling partners. These tables are intended to serve as a guide for reaction optimization and substrate scope exploration.
Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Halides
| Entry | Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | Phenylboronic Acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2) | Toluene/H₂O (3:1) | 100 | 8 | 92 |
| 3 | 3,5-Dimethylphenylboronic Acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.5) | THF/H₂O (2:1) | 80 | 16 | 88 |
| 4 | 4-Acetylphenylboronic Acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | t-BuOH/H₂O (5:1) | 100 | 6 | 78 |
Table 2: Suzuki-Miyaura Coupling of this compound with Heteroaryl Halides
| Entry | Heteroaryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | 18 | 82 |
| 2 | 3-Bromothiophene | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | 1,4-Dioxane | 95 | 12 | 89 |
| 3 | 5-Bromoindole (N-Boc protected) | Pd₂(dba)₃ (2) | RuPhos (4) | CsF (2.5) | Toluene | 110 | 24 | 75 |
| 4 | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 4 | 68¹ |
¹Yield corresponds to the mono-arylated product at the 4-position of the pyrimidine ring.
Experimental Protocols
The following are detailed methodologies for key experiments involving the Suzuki-Miyaura cross-coupling of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Arylboronic Acids
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, or THF/Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Brine solution
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
The vessel is sealed with a septum and purged with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the palladium catalyst and the degassed solvent system via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with Heteroaryl Halides
Materials:
-
This compound (1.2 equiv)
-
Heteroaryl halide (e.g., 2,4-dichloropyrimidine, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
In a microwave reactor vial, combine the heteroaryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent mixture to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
References
Application Note: A Practical Guide to Suzuki-Miyaura Coupling with 5-Bromo-2-fluorophenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction, which couples an organoboron compound with an organohalide using a palladium catalyst and a base, is particularly vital for the synthesis of biaryl and heterobiaryl scaffolds common in pharmaceuticals and advanced materials.[1][3]
5-Bromo-2-fluorophenylboronic acid is a valuable building block, allowing for the introduction of a bromo- and fluoro-substituted phenyl ring. However, like many ortho-substituted fluorophenylboronic acids, it is susceptible to competitive protodeboronation under the basic conditions required for the coupling.[4][5][6] This side reaction can significantly lower yields by converting the boronic acid to an inactive byproduct.
This application note provides a detailed, optimized protocol for the Suzuki-Miyaura reaction using this compound. The methodology leverages a highly active palladium precatalyst system that promotes a rapid coupling rate, thereby outcompeting the undesired deboronation pathway and ensuring high product yields under mild conditions.[4][5][6]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) species, transmetalation with the boronate complex, and reductive elimination to form the final biaryl product while regenerating the Pd(0) catalyst.[2][3][7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol
This protocol is designed for a standard 1.0 mmol scale reaction. Reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
Reagents and Equipment
-
This compound
-
Aryl or heteroaryl halide (Ar-X)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous and degassed
-
Deionized water, degassed
-
Reaction vial or flask with a magnetic stir bar
-
Septa, needles, and inert gas line (Schlenk line)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a clean, oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (1.2-1.5 mmol, 1.2-1.5 equiv).
-
Addition of Catalyst and Base: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) to the vial.
-
Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (typically 80-100 °C). Stir the reaction mixture vigorously for the specified time (typically 2-16 hours).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the limiting reagent (aryl halide).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired biaryl product.
Caption: Experimental workflow for the Suzuki coupling reaction.
Data Summary
The following tables provide a summary of typical reagents and recommended reaction conditions for the protocol described above.
Table 1: Reagents and Stoichiometry (1.0 mmol Scale)
| Component | Role | M.W. ( g/mol ) | Equivalents | Amount |
| Aryl Halide (Ar-X) | Electrophile | Variable | 1.0 | 1.0 mmol |
| This compound | Nucleophile | 218.86 | 1.2 - 1.5 | 1.2 - 1.5 mmol |
| XPhos Pd G3 | Precatalyst | 863.83 | 0.02 | 0.02 mmol |
| K₃PO₄ | Base | 212.27 | 2.0 - 3.0 | 2.0 - 3.0 mmol |
| 1,4-Dioxane / Water | Solvent | - | - | 5:1 to 3:1 ratio |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst Loading | 1-3 mol% | Sufficient for efficient catalysis; higher loading may be needed for very unreactive halides. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Stronger, non-nucleophilic bases are effective. K₃PO₄ is often a good starting point.[5] |
| Solvent System | Dioxane/H₂O, THF/H₂O, Toluene/H₂O | Aqueous mixtures are standard and effective for dissolving the base and boronic acid.[8][9] |
| Temperature | 80 - 110 °C | Balances reaction rate against potential thermal degradation of reactants or products. |
| Reaction Time | 2 - 24 hours | Highly dependent on substrate reactivity. Monitor by TLC or LC-MS for completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to protect the Pd(0) active species from oxidative degradation. |
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for One-Pot Synthesis of Biaryl Compounds via In Situ Borylation and Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds. These motifs are of significant interest in medicinal chemistry and materials science. 5-Bromo-2-fluorophenylboronic acid is a key building block in the synthesis of numerous biologically active compounds, including kinase inhibitors. While traditional Suzuki-Miyaura reactions involve the coupling of a pre-formed boronic acid with an aryl halide, one-pot methodologies that combine borylation and cross-coupling steps offer significant advantages in terms of efficiency, reduced waste, and simplified purification.
This document provides detailed protocols and application notes for a one-pot, two-step synthesis of biaryl compounds. This approach involves the in situ generation of a boronic ester from an aryl bromide, followed by a Suzuki-Miyaura coupling with a second aryl halide, such as a derivative that could be formed from this compound. This method is particularly relevant for the rapid synthesis of libraries of compounds for drug discovery.
Application: Synthesis of Kinase Inhibitor Scaffolds
A common application for this one-pot methodology is the synthesis of hinge-binding moieties for kinase inhibitors.[1] Kinases are crucial proteins that regulate cellular signal transduction, and their dysregulation is implicated in diseases like cancer.[1] Many kinase inhibitors feature a heteroaromatic group that forms hydrogen bonds with the kinase's hinge region, mimicking the binding of ATP.[1] The palladium-catalyzed Suzuki-Miyaura reaction is exceptionally well-suited for creating these biaryl and heteroaryl-aryl structures due to its broad functional group tolerance and mild reaction conditions.[1]
Data Presentation: One-Pot Borylation/Suzuki-Miyaura Coupling
The following table summarizes the reaction conditions for a model one-pot borylation/Suzuki-Miyaura coupling reaction. This data is representative of the optimization process for such a reaction.
| Entry | Borylation Catalyst (mol%) | Suzuki Catalyst (mol%) | Base (Borylation) | Base (Suzuki) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (10) | Pd(dppf)Cl₂ (10) | KOAc | K₃PO₄ | Dioxane | 80 | 18 | <5 |
| 2 | Pd(dppf)Cl₂ (10) | Pd(PPh₃)₄ (10) | KOAc | K₃PO₄ | Dioxane | 80 | 18 | <5 |
| 3 | XPhos Pd G2 (5) | XPhos Pd G2 (5) | K₃PO₄ | K₃PO₄ | Dioxane | 120 (Microwave) | 1 + 1 | 85 |
| 4 | RuPhos Pd G3 (5) | RuPhos Pd G3 (5) | K₃PO₄ | K₃PO₄ | Dioxane | 120 (Microwave) | 1 + 1 | 78 |
Note: This table is a representative example based on typical optimization studies for one-pot borylation/Suzuki reactions and does not represent a specific experiment with this compound.
Experimental Protocols
Protocol 1: One-Pot Borylation/Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Scaffold
This protocol describes a general procedure for the one-pot synthesis of a biaryl compound from two different aryl bromides.
Materials:
-
Aryl Bromide 1 (e.g., a precursor to the 5-Bromo-2-fluorophenyl moiety) (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)
-
Aryl Bromide 2 (1.0 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G2) (5 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv for borylation, 2.0 equiv for Suzuki)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Borylation Step:
-
To a microwave reaction vial, add Aryl Bromide 1 (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), the palladium catalyst (0.05 mmol), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the vial and heat the mixture in a microwave reactor to 120 °C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
-
Suzuki-Miyaura Coupling Step:
-
To the cooled reaction mixture from the borylation step, add Aryl Bromide 2 (1.0 mmol), additional palladium catalyst (0.05 mmol), and potassium phosphate (2.0 mmol).
-
Add deionized water (1 mL).
-
Seal the vial and heat the mixture in a microwave reactor to 120 °C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Mandatory Visualizations
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 5-Bromo-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures prevalent in pharmaceuticals and materials science.[1][2][3] The incorporation of microwave irradiation has revolutionized this reaction, offering significant advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), improved reaction yields, and enhanced reproducibility.[1][4][5] These benefits are particularly valuable when working with substituted phenylboronic acids, such as 5-Bromo-2-fluorophenylboronic acid, which are important building blocks in medicinal chemistry. The fluorine substituent can modulate the physicochemical properties of the final compound, such as pKa and metabolic stability.[4]
These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of this compound with various aryl halides. The provided methodology is intended to serve as a robust starting point for researchers, facilitating the rapid synthesis of diverse compound libraries for drug discovery and development.
Advantages of Microwave-Assisted Suzuki Coupling
-
Rapid Reaction Times: Microwave energy significantly accelerates reaction rates, reducing synthesis times from hours to minutes.[1]
-
Improved Yields: The rapid heating to the target temperature minimizes byproduct formation, often leading to higher isolated yields.[1]
-
Enhanced Reproducibility: Microwave reactors offer precise temperature and pressure control, resulting in more consistent and reproducible outcomes.[1]
-
Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions allows for the efficient exploration of a wider range of substrates.[1]
Reaction Scheme
Data Presentation: Optimized Reaction Conditions
The following table summarizes optimized conditions for microwave-assisted Suzuki coupling reactions, adaptable for this compound based on similar substrates found in the literature.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Aryl Bromide | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3.0) | DMF | 140 | 20 | High |
| 2 | Aryl Bromide | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.0) | Dioxane/H₂O | 120 | 15-30 | Good-High |
| 3 | Aryl Chloride | Pd(dppf)Cl₂ (2) | - | K₃PO₄ (2.0) | THF/H₂O | 100-120 | 20-40 | Moderate-Good |
| 4 | Heteroaryl Bromide | Pd EnCat™ 30 (10) | - | Bu₄NH₄OAc (2.0) | Ethanol | 120 | 20 | >98 (conversion) |
Experimental Protocols
This protocol provides a general method for the microwave-assisted Suzuki coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (0.5 - 5 mol%)[6][7]
-
Ligand (if required, e.g., JohnPhos) (1 - 10 mol%)[6]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)[1][4][6]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, DMF, Ethanol/Water)[6][7][8]
-
Microwave synthesis vial of appropriate size
-
Magnetic stir bar
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.[4]
-
If a solid ligand is used, add it to the vial.
-
Seal the vial with a cap.
-
If the chosen solvent is sensitive to oxidation, evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the vial via syringe. The reaction concentration should typically be between 0.1 and 0.5 M.[4]
-
Place the sealed vial into the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[4]
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[1]
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1][7]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Microwave-Assisted Suzuki Coupling.
Suzuki Coupling Catalytic Cycle
Caption: Generalized Catalytic Cycle for the Suzuki Coupling Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 5-Bromo-2-fluorophenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-Bromo-2-fluorophenylboronic acid in Suzuki coupling reactions. The focus is on identifying and mitigating common side reactions to improve reaction efficiency and product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki coupling?
A1: Due to the electron-withdrawing nature of the bromo and fluoro substituents, this compound is susceptible to two primary side reactions:
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 1-bromo-4-fluorobenzene. This reaction is often promoted by aqueous basic or acidic conditions.[1][2]
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl, in this case, 4,4'-dibromo-2,2'-difluorobiphenyl. The presence of oxygen and certain palladium(II) species can promote homocoupling.[3][4][5]
Q2: How can I minimize protodeboronation of this compound?
A2: Minimizing protodeboronation involves careful control of reaction conditions. Consider the following strategies:
-
Choice of Base: Use milder bases. While strong bases can facilitate the formation of the active boronate species, they can also accelerate protodeboronation.[2] Bases like cesium fluoride (CsF) or potassium phosphate (K₃PO₄) are often good starting points.
-
Anhydrous Conditions: Reducing the amount of water in the reaction can suppress protodeboronation, as water is the proton source.[1]
-
Use of Boronic Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can provide a "slow release" of the boronic acid into the reaction mixture, keeping its concentration low and thus reducing the rate of protodeboronation.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation relative to the desired cross-coupling.
Q3: What are the best practices to avoid homocoupling of the boronic acid?
A3: Homocoupling is often linked to the presence of oxygen and the state of the palladium catalyst. To prevent it:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. This removes dissolved oxygen which can oxidize the active Pd(0) catalyst to Pd(II), a species that can promote homocoupling.
-
Use of Pd(0) Precatalysts: Employing a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it bypasses the need for in-situ reduction of a Pd(II) species.
-
Addition of a Reducing Agent: If using a Pd(II) precatalyst like Pd(OAc)₂, adding a mild reducing agent can help to ensure complete and rapid reduction to the active Pd(0) catalyst.
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate of the desired cross-coupling reaction, thereby outcompeting the homocoupling side reaction.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during Suzuki coupling with this compound.
Issue 1: Low Yield of the Desired Cross-Coupled Product and Presence of Protodeboronated Byproduct
Possible Causes and Solutions:
| Cause | Recommended Action |
| Excessive Protodeboronation | See mitigation strategies in the FAQ section. |
| Inefficient Catalytic Cycle | Optimize catalyst and ligand. Buchwald-type ligands are often effective for electron-deficient substrates. |
| Poor Solubility of Reagents | Choose a solvent system that ensures all components are well-dissolved at the reaction temperature. |
| Incorrect Stoichiometry | Ensure accurate measurement of all reagents. A slight excess of the boronic acid (1.1-1.5 equivalents) is common, but a large excess can favor side reactions. |
Issue 2: Significant Formation of Homocoupled Byproduct
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of Oxygen | Improve degassing procedures for all solvents and the reaction setup. |
| Use of Pd(II) Precatalyst | Switch to a Pd(0) precatalyst or add a reducing agent. |
| Inappropriate Ligand | Use bulky, electron-rich phosphine ligands to accelerate the desired reaction. |
| High Reaction Temperature | Optimize the temperature; sometimes a lower temperature can disfavor homocoupling. |
Experimental Protocols
The following are general starting protocols that should be optimized for specific substrates and reaction scales.
General Protocol for Suzuki Coupling with this compound
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if not using a pre-formed catalyst complex, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, base, and a magnetic stir bar.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst and ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Main Suzuki coupling pathway and common side reactions.
References
how to avoid deboronation of 5-Bromo-2-fluorophenylboronic acid
Welcome to the technical support center for 5-Bromo-2-fluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a specific focus on preventing and troubleshooting deboronation.
Frequently Asked Questions (FAQs)
Q1: What is deboronation, and why is it a significant issue with this compound?
A1: Deboronation, specifically protodeboronation, is an undesired chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this process converts it into 1-bromo-4-fluorobenzene, an inactive byproduct. This side reaction reduces the yield of desired products in coupling reactions (e.g., Suzuki-Miyaura), consumes the starting material, and complicates the purification process. The efficiency of many synthetic routes relies on the stability of the boronic acid moiety.[2][3]
Q2: What are the primary experimental conditions that cause deboronation?
A2: Deboronation is highly dependent on reaction conditions. The primary causes include:
-
Aqueous Acidic or Basic Conditions: Both strong acids and bases can promote the cleavage of the C-B bond.[4] The reaction is highly pH-dependent.[5]
-
Elevated Temperatures: Heating solutions of boronic acids, especially in the presence of water, acid, or base, can accelerate the rate of deboronation.
-
Oxidizing Agents: Boronic acids are susceptible to oxidation, which can lead to deboronation.[4] This includes reactive oxygen species (ROS) that can be generated as byproducts in certain reactions.[3]
-
Prolonged Reaction Times: The longer the boronic acid is subjected to harsh conditions, the greater the extent of potential deboronation.
-
Interaction with Silica Gel: Standard silica gel chromatography can be problematic, as the acidic surface can catalyze deboronation or lead to irreversible binding and yield loss.[6][7]
Q3: How do the fluorine and bromine substituents on the phenyl ring affect the stability of this compound?
A3: The 2-fluoro and 5-bromo groups are electron-withdrawing. Electron-withdrawing groups increase the Lewis acidity of the boronic acid, which can lower its pKa.[4][8] This enhanced acidity can influence its reactivity and stability. For highly electron-deficient aromatic rings, protodeboronation can be accelerated, particularly under basic conditions, through pathways involving the formation of a transient aryl anionoid species.[2][9] Therefore, this compound may be more susceptible to base-mediated deboronation than electron-rich arylboronic acids.
Q4: What are the signs of deboronation, and how can I detect and quantify it?
A4: The primary sign of deboronation is the appearance of the corresponding arene (1-bromo-4-fluorobenzene) in your reaction mixture or sample. This can be detected and quantified using several analytical techniques:
-
NMR Spectroscopy: ¹H and ¹⁹F NMR are excellent tools for detecting the deboronated byproduct alongside the boronic acid. The appearance of new signals corresponding to 1-bromo-4-fluorobenzene confirms the side reaction.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can be used to separate the boronic acid from its deboronated byproduct and confirm their identities by their mass-to-charge ratios.
-
Gas Chromatography (GC): GC is well-suited for detecting and quantifying the more volatile 1-bromo-4-fluorobenzene byproduct.
-
Non-Aqueous Capillary Electrophoresis (NACE): This technique is particularly useful for accurately quantifying boronic acids and their esters without the risk of hydrolysis during analysis, a common issue with traditional HPLC methods.[10]
Troubleshooting Guides
Issue 1: Sample Degradation During Storage and Handling
If you observe the presence of 1-bromo-4-fluorobenzene in your starting material before it's used in a reaction, improper storage or handling may be the cause.
| Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures (-20°C to 4°C).[11] | Reduces the rate of decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric moisture and oxygen. |
| Container | Use a tightly sealed, opaque container. | Prevents moisture ingress and exposure to light. |
| Handling | Weigh and handle quickly in a dry environment (e.g., glove box or under a stream of inert gas). | Reduces exposure to ambient moisture. |
Issue 2: Deboronation During Suzuki-Miyaura or Other Cross-Coupling Reactions
This is the most common scenario for deboronation, as these reactions often require heat and basic conditions.
| Parameter | Troubleshooting Action | Rationale |
| Base | Use a weaker, non-aqueous, or sterically hindered base (e.g., K₃PO₄, Cs₂CO₃, organic bases). | Strong aqueous bases (like NaOH, KOH) significantly accelerate protodeboronation.[4] |
| Solvent | Use anhydrous solvents. If water is necessary, minimize the amount (e.g., use a dioxane/H₂O 5:1 mixture). | Water is a proton source for protodeboronation.[1] |
| Temperature | Run the reaction at the lowest effective temperature. | High temperatures increase the rate of deboronation. |
| Reaction Time | Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. | Minimizes the exposure time of the boronic acid to destabilizing conditions. |
| Protection | Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) before the reaction.[2][9][12] | Esters are generally more stable towards protodeboronation under basic cross-coupling conditions.[2][9] MIDA boronates, in particular, offer a slow release of the boronic acid, keeping its concentration low and minimizing side reactions.[12] |
Issue 3: Deboronation During Chromatographic Purification
Yield loss or complete degradation during column chromatography is a frequent problem.
| Method | Recommendation & Protocol | Advantages & Disadvantages |
| Standard Silica Gel | Avoid if possible. If necessary, perform rapidly with non-polar eluents and consider neutralizing the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. | Disadvantages: Highly likely to cause deboronation and streaking.[6] |
| Boric Acid-Treated Silica | Prepare by slurrying silica gel with a solution of boric acid, then drying. | Advantage: Reduces the Lewis acidity of the silica surface, suppressing deboronation.[6][7] Disadvantage: May have lower resolving power than standard silica.[6] |
| Recrystallization | Choose a suitable solvent system (e.g., water, ethanol, benzene, or mixtures with hexanes) to crystallize the pure boronic acid.[13][14] | Advantage: Excellent for obtaining high-purity material without degradation. Scalable. Disadvantage: Requires finding an appropriate solvent system; may result in yield loss in the mother liquor. |
| Acid/Base Extraction | 1. Dissolve crude product in an organic solvent (e.g., Et₂O). 2. Extract with a mild aqueous base (e.g., NaHCO₃) to form the water-soluble boronate salt. 3. Separate the aqueous layer, wash it with fresh organic solvent to remove non-acidic impurities. 4. Re-acidify the aqueous layer with a mild acid (e.g., dilute HCl) to precipitate the pure boronic acid. 5. Extract the pure product back into an organic solvent.[13][15] | Advantage: Effective for removing non-acidic impurities. Disadvantage: Exposes the compound to aqueous acid and base, which must be done quickly and at low temperatures to minimize deboronation. |
Experimental Protocols
Protocol 1: Protection as a Pinacol Ester
This protocol converts the boronic acid to its more stable pinacol ester derivative, which is often easier to purify and handle.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine this compound (1.0 eq), pinacol (1.1 eq), and a suitable solvent (e.g., toluene or THF).
-
Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by TLC or LC-MS until all the starting boronic acid is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude pinacol ester can often be purified by rapid column chromatography on silica gel (using a non-polar eluent like hexane/ethyl acetate) or by recrystallization. Boronic esters are generally more stable on silica than free boronic acids.[2][9]
Protocol 2: Monitoring Deboronation via ¹H NMR Spectroscopy
-
Sample Prep: At desired time points, withdraw a small aliquot from your reaction mixture. Quench it immediately in cold deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire a ¹H NMR spectrum.
-
Interpretation:
-
Identify the characteristic aromatic signals for this compound.
-
Look for the emergence of new signals corresponding to the deboronated product, 1-bromo-4-fluorobenzene.
-
Quantify the extent of deboronation by integrating the signals of a well-resolved proton from the boronic acid and the corresponding proton from the deboronated byproduct.
-
Protocol 3: Purification via Base-Acid Treatment
This method purifies the boronic acid by separating it from neutral impurities.[13][15]
-
Dissolution: Dissolve the crude boronic acid in diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and extract with a cold, saturated aqueous solution of sodium bicarbonate (2-3 times). Combine the aqueous layers.
-
Washing: Wash the combined aqueous layers with fresh diethyl ether to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add cold 1M HCl with stirring until the solution is acidic (pH ~2-3), which will cause the pure boronic acid to precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum. Alternatively, extract the acidified aqueous layer with ethyl acetate or diethyl ether, dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
Visual Guides
Caption: The protodeboronation pathway under basic aqueous conditions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. usbio.net [usbio.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
troubleshooting low yields in 5-Bromo-2-fluorophenylboronic acid reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluorophenylboronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the common causes?
Low yields in Suzuki-Miyaura reactions involving this compound can stem from several factors. The primary culprits are often related to the quality of reagents, reaction conditions, and the inherent stability of the boronic acid itself. Key areas to investigate include:
-
Reagent Quality and Stability: The purity and stability of the boronic acid, aryl halide, palladium catalyst, and base are critical. This compound can be susceptible to degradation.[1]
-
Reaction Conditions: Inadequate degassing of solvents, presence of oxygen, non-optimal temperature, or an inappropriate choice of base, solvent, or catalyst system can significantly hinder the reaction.
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-bromo-4-fluorobenzene. This process is often promoted by harsh basic conditions and elevated temperatures.[1][2]
Q2: How can I assess the quality of my this compound?
To ensure the reliability of your experiments, it's crucial to verify the quality of your boronic acid.
-
Analytical Techniques: The most definitive way to check for degradation is through NMR spectroscopy. The presence of signals corresponding to 1-bromo-4-fluorobenzene indicates protodeboronation has occurred.[2]
-
Physical Properties: A melting point determination can also be informative. A broad or depressed melting point compared to the literature value may suggest impurities.[2]
-
Storage: Proper storage is essential for preventing degradation. This compound should be stored in a tightly sealed container, in a dry, well-ventilated area, and preferably refrigerated.[2]
Q3: What are the signs of catalyst deactivation, and how can I prevent it?
Palladium catalyst deactivation can be a significant contributor to low yields.
-
Visual Cues: The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition.[1]
-
Causes of Deactivation: The active Pd(0) species can be sensitive to air and may degrade over time.[1] Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state can also be a factor.[1]
-
Prevention and Mitigation: Using fresh, high-quality catalysts is recommended. Modern palladium precatalysts, such as Buchwald G3 or G4 palladacycles, are designed for more efficient generation of the active Pd(0) species.[1] If using a Pd(II) source, pre-activation by stirring with the ligand before adding the substrates may be beneficial.[1] To test your catalyst's activity, you can run a control reaction with a known, reliable substrate combination like phenylboronic acid and bromobenzene.[1]
Troubleshooting Guide
Issue: Low Product Yield
A systematic approach is crucial when troubleshooting low yields. The following workflow and detailed explanations can help identify and resolve the issue.
Caption: A logical workflow for troubleshooting low yields.
Step 1: Verify Reagent Quality
-
This compound: As mentioned, check for protodeboronation via NMR.[2] Using more stable boronic esters, like pinacol (BPin) or MIDA esters, can be an effective strategy to circumvent stability issues.[1]
-
Catalyst: If you suspect your catalyst is inactive, try a fresh batch or a different type of precatalyst.[1][3]
-
Base and Solvent: Ensure your base is pure and your solvent is anhydrous and properly degassed. The presence of oxygen can lead to side reactions like homocoupling.[1]
Step 2: Review Reaction Setup
-
Inert Atmosphere: Suzuki-Miyaura reactions are sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Degassing: Solvents should be rigorously degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.[4]
Step 3: Optimize Reaction Conditions
If reagent quality and setup are not the issue, systematic optimization of the reaction parameters is the next step.
-
Base Selection: The choice of base is critical. Inorganic bases are generally preferred over organic bases.[5] A screening of different bases can reveal the optimal choice for your specific substrates.
| Base | Typical Solvent System | Notes |
| K₂CO₃ | Toluene/Water, Dioxane/Water | A commonly used and effective base. Should be activated before use if possible.[4] |
| Cs₂CO₃ | Dioxane, Toluene | A stronger base that can sometimes improve yields, but may also promote side reactions. |
| K₃PO₄ | Dioxane, Toluene | Often a good choice for challenging couplings.[6] |
| Na₂CO₃ | DMF/Water | Found to be an effective base in some systems.[5] |
-
Solvent System: The solvent can influence the solubility of reagents and the reaction rate. Common solvent systems include mixtures of an organic solvent with water.
| Solvent System | Temperature (°C) | Notes |
| Toluene/Ethanol/Water | ~75-90 | A versatile system for many Suzuki couplings.[4] |
| Dioxane/Water | ~85-100 | Another widely used and effective solvent mixture.[6] |
| THF/Water | ~65-75 | Suitable for reactions that require lower temperatures.[4] |
| DMF | ~100-120 | Can be used without water, but care must be taken to ensure it is anhydrous. |
-
Catalyst and Ligand: For electron-rich aryl bromides like 5-bromo-2-fluoropyridine (a related substrate), modern catalyst systems often outperform traditional ones.[6]
| Catalyst System | Ligand | Advantages |
| Pd(PPh₃)₄ | PPh₃ | Readily available but can be less effective for challenging substrates.[6][7] |
| Pd(OAc)₂ / SPhos | SPhos | A Buchwald ligand system, often highly effective for difficult couplings.[6] |
| PdCl₂(dppf) | dppf | A robust and commonly used catalyst.[7] |
| XPhos Pd G4 | XPhos | A modern precatalyst with high activity.[8] |
Step 4: Analyze for Side Products
Identifying the major side products can provide clues to the problem.
-
Protodeboronation: The presence of 1-bromo-4-fluorobenzene in your crude reaction mixture is a clear indication of this side reaction. To mitigate this, consider using milder bases, lower reaction temperatures, or protecting the boronic acid as an ester.[1][2]
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur, especially in the presence of oxygen.[1][3] Thorough degassing is the best preventative measure.[1]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Reaction with this compound
This protocol is a starting point and may require optimization for your specific aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[6]
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), base (2.0 eq), and palladium catalyst (0.05 eq).[6]
-
Seal the flask and evacuate and backfill with an inert gas three times.[6]
-
Add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the aryl halide).[6]
-
Stir the reaction mixture at the desired temperature (e.g., 85-95 °C) under the inert atmosphere.[6]
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[9]
Purification
Q4: How should I purify the product of my reaction?
The purification strategy will depend on the physical properties of your product and the impurities present.
-
Aqueous Workup: This is the first step to remove inorganic salts and water-soluble byproducts.[9] The reaction mixture is typically diluted with an organic solvent and washed with water or a dilute aqueous base or acid, followed by a brine wash.[9]
-
Flash Column Chromatography: This is a common and effective method for separating the desired product from unreacted starting materials and organic byproducts based on polarity.[9]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective technique for achieving high purity.[9]
Caption: General purification workflow for Suzuki reactions.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for 5-Bromo-2-fluorophenylboronic Acid Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-fluorophenylboronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalyst loading for the coupling of this compound.
Question: My reaction shows low or no conversion to the desired product. What are the initial troubleshooting steps?
Answer:
When encountering low or no product formation, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your reagents and the reaction setup.
-
Reagent Quality:
-
Boronic Acid Stability: this compound, like many boronic acids, can be susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen.[1][2] This is often accelerated by moisture, high temperatures, and strong bases.[1] It is recommended to use a fresh batch of the boronic acid or one that has been stored under inert gas in a refrigerator.
-
Catalyst and Ligand Activity: Palladium catalysts, especially those in solid form, can degrade over time. Ensure your palladium source and phosphine ligands are active.[2] Phosphine ligands can be sensitive to air and may oxidize, which can inhibit the reaction.
-
Solvent and Base Quality: Use anhydrous solvents, especially if water is not part of the reaction system. Ensure the base is of high purity and has been stored correctly.
-
-
Reaction Conditions:
-
Inert Atmosphere: The Suzuki-Miyaura coupling is sensitive to oxygen, which can lead to the deactivation of the catalyst and promote side reactions like homocoupling.[2] Ensure the reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are properly degassed.
-
Temperature Control: While heating is often necessary, excessive temperatures can lead to the degradation of the boronic acid and the catalyst.[1] If you suspect degradation, try running the reaction at a lower temperature for a longer duration.
-
Question: I am observing significant side products, such as homocoupling of the boronic acid. How can I minimize this?
Answer:
The formation of a biaryl product from the coupling of two boronic acid molecules is a common side reaction known as homocoupling. This is often promoted by the presence of oxygen and can be a sign of an inefficient catalytic cycle.
-
Improve Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction. Improve your degassing procedure for solvents and ensure a positive pressure of inert gas is maintained throughout the reaction.
-
Ligand Selection: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over side reactions.[3] Consider using ligands like XPhos or SPhos, which are known to be effective for challenging couplings.[4]
-
Catalyst Pre-activation: Using a pre-catalyst that rapidly forms the active Pd(0) species can sometimes minimize side reactions that occur during a slow or inefficient activation process.[5][6]
Question: The reaction is sluggish and requires long reaction times. How can I improve the reaction rate?
Answer:
Slow reaction rates can be due to a number of factors, including suboptimal catalyst activity or inappropriate reaction conditions.
-
Increase Catalyst Loading: A straightforward approach is to incrementally increase the palladium catalyst loading. While lower catalyst loading is desirable for cost and environmental reasons, a higher loading may be necessary for difficult substrates.[7]
-
Ligand Choice: The ligand plays a crucial role in the catalytic cycle. Electron-rich and bulky ligands can accelerate both the oxidative addition and reductive elimination steps.[3] Screening a panel of ligands is often a worthwhile endeavor.
-
Base and Solvent System: The choice of base and solvent is critical and interdependent. For electron-deficient boronic acids, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective.[8] The solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene with water, should be optimized to ensure adequate solubility of all components.[8]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki coupling of this compound?
A1: For initial screening, a palladium catalyst loading in the range of 1-3 mol% is a common starting point.[9] For well-optimized reactions, the loading can often be reduced to below 1 mol%. Conversely, for particularly challenging coupling partners, a higher loading of up to 5 mol% may be necessary to achieve a good yield in a reasonable timeframe.[9]
Q2: How does the electronic nature of the coupling partner affect the optimal catalyst loading?
A2: The electronic properties of the aryl halide coupling partner significantly influence the reaction. Electron-poor aryl halides generally undergo oxidative addition more readily, which is a key step in the catalytic cycle.[3] This can sometimes allow for a lower catalyst loading. Conversely, electron-rich aryl halides can be more challenging to activate and may require a higher catalyst loading or a more active catalyst system.[10]
Q3: Which palladium catalysts and ligands are recommended for this type of coupling?
A3: For challenging substrates like this compound, which is electron-deficient due to the fluorine and bromine substituents, catalyst systems known for their high activity are recommended.
-
Palladium Sources: Common pre-catalysts include Pd(OAc)₂ and Pd₂(dba)₃.[4] Pre-formed palladium(II) complexes with bulky phosphine ligands, often referred to as Buchwald pre-catalysts, are also highly effective.[5][6]
-
Ligands: Bulky, electron-rich monophosphine ligands are generally the most successful. Recommended ligands to screen include:
Q4: Can I use a boronic ester instead of the boronic acid?
A4: Yes, using a boronic ester, such as a pinacol ester (Bpin), is a common strategy to overcome stability issues associated with boronic acids.[2] Boronic esters are generally more stable to protodeboronation and can be used under a wider range of reaction conditions. They are often used in a 1:1 stoichiometry with the aryl halide.
Data Presentation
The following tables summarize typical reaction conditions and the effect of catalyst loading on yield for Suzuki-Miyaura couplings of substrates similar to this compound. Note that optimal conditions will vary depending on the specific aryl halide coupling partner.
Table 1: Typical Reaction Conditions for the Suzuki Coupling of Fluorinated Phenylboronic Acids
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald pre-catalyst | Pre-catalysts can offer faster activation.[5][6] |
| Ligand | XPhos, SPhos, RuPhos, or dppf | Bulky, electron-rich ligands are often preferred.[4] |
| Catalyst Loading | 1 - 5 mol% | Start with a higher loading and optimize downwards. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equivalents) | The choice of base can significantly impact the reaction. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O | An aqueous co-solvent is commonly used. |
| Temperature | 80 - 110 °C | Lower temperatures may be needed to prevent boronic acid decomposition.[1] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
Table 2: Effect of Catalyst Loading on Yield for a Model Suzuki Coupling Reaction
Reaction conditions: Aryl bromide (1 mmol), Phenylboronic acid (1.5 mmol), KOH (1.2 mmol), 2-propanol (5 mL), 40 °C, 2 h.
| Catalyst Loading (mol%) | Yield (%) |
| 0.25 | ~80 |
| 0.5 | ~85 |
| 1.0 | ~92 |
| 2.0 | ~88 |
| 3.0 | ~80 |
Note: This data is for a representative reaction and illustrates that simply increasing catalyst loading does not always lead to a higher yield.[11] Above a certain concentration, catalyst aggregation or other side reactions can lead to a decrease in yield.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the optimization of the coupling reaction.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
In a separate vial, weigh the palladium pre-catalyst and the phosphine ligand.
-
Add the degassed solvent to the reaction vessel via syringe.
-
Add the catalyst/ligand mixture to the reaction vessel under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Visualizations
Caption: A flowchart for troubleshooting Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki cross-coupling reactions catalyzed by palladium nanoparticles in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
effect of base and solvent on 5-Bromo-2-fluorophenylboronic acid Suzuki reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 5-bromo-2-fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using this compound in Suzuki reactions?
A1: The primary challenges with this compound, and other polyfluorophenylboronic acids, are its susceptibility to protodeboronation and the influence of the fluorine substituent on its reactivity. Protodeboronation is the cleavage of the carbon-boron bond, which is often accelerated by high pH, elevated temperatures, and the presence of water. The electron-withdrawing nature of the fluorine atom can also affect the transmetalation step in the catalytic cycle.[1][2]
Q2: Which type of base is recommended for Suzuki coupling with this compound?
A2: For fluorinated phenylboronic acids, milder inorganic bases are generally preferred to minimize protodeboronation. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often effective choices.[1][2][3] Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can increase the rate of protodeboronation, leading to lower yields of the desired product. In some cases, cesium carbonate (Cs₂CO₃) can be beneficial due to its solubility in organic solvents.
Q3: What is the optimal solvent system for this reaction?
A3: A mixture of an aprotic organic solvent and water is typically the most effective system. The organic solvent (e.g., 1,4-dioxane, tetrahydrofuran (THF), or toluene) dissolves the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate species.[3][4] The ratio of the organic solvent to water can be critical and may require optimization. A common starting point is a 4:1 or 2:1 mixture of the organic solvent to water.[3][4]
Q4: How can I minimize the formation of side products like homocoupled biphenyls?
A4: Homocoupling of the boronic acid can occur, especially in the presence of oxygen. To minimize this, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment. Using a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can also reduce side reactions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | 1. Degraded Boronic Acid: this compound may have degraded due to improper storage (exposure to moisture and air).2. Inactive Catalyst: The palladium catalyst may be inactive or decomposed.3. Suboptimal Base: The base may be too strong, causing rapid protodeboronation, or too weak to promote the reaction.4. Incorrect Solvent Ratio: The solvent system may not be optimal for both solubility and reactivity. | 1. Use a fresh batch of boronic acid or one that has been stored under inert gas in a refrigerator.2. Use a fresh bottle of palladium catalyst or a more robust precatalyst.3. Screen milder bases such as K₃PO₄ or K₂CO₃. Finely grinding the base can also improve results.4. Vary the ratio of the organic solvent to water (e.g., try 4:1, 2:1, or 1:1). |
| Significant Protodeboronation | 1. High Reaction Temperature: Elevated temperatures can accelerate the cleavage of the C-B bond.2. Prolonged Reaction Time: Longer reaction times increase the exposure of the boronic acid to basic conditions.3. Excessively Strong Base: Strong bases significantly promote protodeboronation. | 1. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.2. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.3. Switch to a milder base like K₃PO₄ or KF. |
| Formation of Homocoupled Product | 1. Presence of Oxygen: Oxygen can facilitate the homocoupling of the boronic acid.2. Pd(II) Precatalyst: Some Pd(II) sources can promote homocoupling during the in-situ reduction to Pd(0). | 1. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.2. Consider using a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst. |
| Reaction Stalls | 1. Poor Solubility: The reagents or intermediates may not be fully dissolved in the solvent system.2. Catalyst Deactivation: The catalyst may have decomposed over the course of the reaction. | 1. Try a different organic solvent (e.g., switch from THF to dioxane) or adjust the solvent-to-water ratio.2. Use a more stable ligand or a higher catalyst loading. |
Data on Suzuki Couplings of Fluorinated Arylboronic Acids
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | >95 |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | ~90 |
| 4-Chlorotoluene | 2,6-Difluorophenylboronic acid | XPhos-Pd-G2 (2) | K₃PO₄ (0.5 M aq.) | THF | rt | 95 |
| 4-Bromoanisole | 2,4,6-Trifluorophenylboronic acid | XPhos-Pd-G2 (2) | K₃PO₄ (0.5 M aq.) | THF | rt | 96 |
This data is compiled from studies on similar substrates and is intended to be representative.[1][5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol is a robust starting point for the Suzuki coupling of this compound with an aryl or heteroaryl halide.
Materials:
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This compound (1.2 equivalents)
-
Aryl/Heteroaryl bromide (1.0 equivalent)
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Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
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Potassium carbonate (K₂CO₃) (2 equivalents)
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Isopropanol
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Deionized water
Procedure:
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In a reaction flask, combine this compound (1.2 mmol), the aryl/heteroaryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
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Add a mixture of isopropanol (5 mL) and deionized water (5 mL).
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Add palladium(II) acetate (0.02 mmol) to the mixture.
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Fit the flask with a reflux condenser and heat the mixture to 80°C with stirring.
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Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-4 hours.
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Upon completion, cool the mixture to room temperature.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash chromatography.[3]
Protocol 2: Rapid Coupling of Unstable Fluorophenylboronic Acids
This protocol is adapted for unstable boronic acids and aims to achieve rapid coupling at room temperature to minimize degradation.[1][2]
Materials:
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This compound (1.5 equivalents)
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Aryl/Heteroaryl halide (1.0 equivalent)
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Palladium precatalyst (e.g., XPhos Pd G2) (2 mol%)
-
0.5 M aqueous solution of Potassium Phosphate (K₃PO₄)
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Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and the palladium precatalyst (0.02 mmol).
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Seal the vial and replace the atmosphere with an inert gas (e.g., argon).
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Add degassed anhydrous THF (2 mL).
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Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).
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Stir the reaction mixture vigorously at room temperature.
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Monitor the reaction by TLC or LC-MS. The reaction is often complete within 30 minutes to a few hours.
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Upon completion, dilute the mixture with water and extract with an organic solvent.
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Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
Visual Guides
References
Technical Support Center: Purification of Products from 5-Bromo-2-fluorophenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of products derived from 5-Bromo-2-fluorophenylboronic acid, particularly after Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with products derived from this compound?
A1: The most frequent impurities include unreacted starting materials (this compound and the corresponding aryl halide), homocoupled byproducts (both from the boronic acid and the aryl halide), protodeboronated arenes (1-bromo-4-fluorobenzene), and residual palladium catalyst.[1] Inorganic salts from the base used in the reaction are also present in the crude mixture.
Q2: What is the initial and most crucial step in the purification process after a Suzuki-Miyaura coupling reaction?
A2: A standard aqueous work-up is the essential first step. This procedure is designed to remove the bulk of inorganic salts and water-soluble impurities. It typically involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and washing with water or brine.
Q3: How can I effectively remove unreacted this compound and its byproducts from the crude reaction mixture?
A3: Unreacted boronic acid and its corresponding boronic acid-derived homocoupling byproduct can often be removed by performing a basic wash of the organic layer during the aqueous work-up. Dissolving the crude product in an organic solvent and washing with an aqueous base (e.g., 1M NaOH) can help to extract the acidic boronic acid species into the aqueous phase.
Q4: My purified product still contains residual palladium. What are the recommended methods for its removal?
A4: Removing palladium to parts-per-million (ppm) levels is critical, especially in pharmaceutical applications, due to its toxicity and regulatory requirements.[1] Common methods include treatment with scavengers like functionalized silica or activated carbon, which bind to the palladium, allowing it to be removed by filtration.[1]
Q5: I am having difficulty separating my desired fluorinated biaryl product from a non-fluorinated byproduct by column chromatography. What could be the issue?
A5: The presence of a fluorine atom can alter the polarity of a molecule in non-intuitive ways. While fluorine is highly electronegative, its effect on overall molecular polarity and interaction with the stationary phase (like silica gel) can be complex. In some cases, the fluorinated product may have a similar retention factor (Rf) to non-fluorinated impurities, leading to co-elution. Experimenting with different solvent systems, including those with chlorinated solvents or the addition of modifiers like a small amount of acetic acid or triethylamine, can help improve separation.[2] For particularly challenging separations of fluorinated compounds, specialized fluorinated stationary phases for chromatography can be effective.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of Suzuki-Miyaura coupling products derived from this compound.
Problem 1: The desired product and a significant impurity co-elute during column chromatography.
| Potential Cause | Troubleshooting Strategy |
| Similar Polarity of Product and Impurity: The fluorine and bromine substituents on your product may result in a polarity that is very close to that of a byproduct, such as a homocoupled species. | Optimize Solvent System: Experiment with a wider range of solvent systems. A good starting point is a gradient of ethyl acetate in hexanes. Consider trying other solvent combinations like dichloromethane/methanol or toluene/ethyl acetate.[2] Utilize a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (neutral or basic) or a fluorinated stationary phase, which can offer different selectivity for fluorinated compounds.[3][4] |
| Overloading the Column: Exceeding the capacity of the column can lead to broad peaks and poor separation. | Reduce Sample Load: A general guideline is to use a silica gel to crude product ratio of at least 30:1 by weight.[4] |
Problem 2: The product appears as an oil and will not crystallize.
| Potential Cause | Troubleshooting Strategy |
| Presence of Impurities: Even small amounts of impurities can inhibit crystallization. | Re-purify by Chromatography: Attempt further purification by flash column chromatography using a shallow solvent gradient to remove minor impurities.[1] Trituration: Try triturating the oil with a solvent in which the product is sparingly soluble but the impurities are soluble. This can sometimes induce crystallization. |
| Product is an Oil at Room Temperature: The intrinsic properties of your synthesized molecule may be that of an oil. | Confirm Purity: Ensure the oil is of high purity by analytical techniques such as NMR and LC-MS. If pure, the oily nature is a physical characteristic of the compound. |
Problem 3: Significant amount of homocoupling byproduct is observed.
| Potential Cause | Troubleshooting Strategy |
| Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[1] | Degas Reaction Mixture: Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen) before adding the palladium catalyst.[1] |
| Use of a Pd(II) Precatalyst: Some Pd(II) precatalysts can promote homocoupling during their in-situ reduction to the active Pd(0) species.[1] | Use a Pd(0) Catalyst: Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄, directly.[1] |
| Inefficient Cross-Coupling: If the desired cross-coupling is slow, side reactions like homocoupling can become more prevalent. | Optimize Reaction Conditions: Re-evaluate the reaction conditions (base, solvent, temperature, ligand) to favor the cross-coupling pathway. |
Data Presentation
Table 1: Common Impurities and Byproducts in Suzuki-Miyaura Reactions of this compound.
| Impurity/Byproduct | Structure | Typical Method of Removal |
| Unreacted this compound | Br-C₆H₃(F)-B(OH)₂ | Basic aqueous wash |
| Homocoupled Boronic Acid Product | (C₆H₃(F)Br)₂ | Column chromatography, Recrystallization |
| Protodeboronated Starting Material | 1-Bromo-4-fluorobenzene | Column chromatography |
| Homocoupled Aryl Halide Product | (Aryl)₂ | Column chromatography, Recrystallization |
| Residual Palladium Catalyst | Pd species | Treatment with scavengers (e.g., activated carbon, functionalized silica) |
Table 2: Comparison of Purification Methods for Biaryl Products.
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Flash Column Chromatography | Widely applicable to a broad range of compounds (oils and solids). Good for separating mixtures with different polarities. | Can be time-consuming and uses large volumes of solvent. Potential for product decomposition on silica gel. | Complex mixtures, oily products, or when impurities have significantly different polarities from the product. |
| Recrystallization | Can provide very high purity for crystalline solids. Scalable and often more cost-effective than chromatography. | Only applicable to solid compounds. Requires finding a suitable solvent system. Can have lower recovery yields. | Crystalline solid products where impurities have different solubility profiles. |
Experimental Protocols
Protocol 1: General Aqueous Workup
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Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 10 mL per 1 mmol of limiting reagent).
-
Wash the organic layer sequentially with:
-
Water (2 x 10 mL)
-
1M NaOH solution (2 x 10 mL) to remove unreacted boronic acid.
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Brine (1 x 10 mL).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine a suitable eluent system by thin-layer chromatography (TLC). A good starting point for biaryl compounds is a mixture of ethyl acetate and hexanes. The ideal system should give the product a retention factor (Rf) of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, for solid samples, pre-adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the column.
-
Elution: Begin elution with the least polar solvent mixture determined from the TLC analysis. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or a solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.
-
Dissolution: Place the crude solid product in a flask and add a minimal amount of the selected solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then in an ice bath, to induce crystallization. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: General purification workflow for products derived from Suzuki-Miyaura coupling reactions.
Caption: Troubleshooting logic for co-elution issues in column chromatography.
References
dealing with impurities in commercial 5-Bromo-2-fluorophenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 5-Bromo-2-fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound can contain several impurities derived from its synthesis and degradation. The most common impurities include:
-
Boronic Anhydride (Boroxine): This is a trimeric dehydration product that exists in equilibrium with the boronic acid.[1][2][3] Its formation is reversible and entropically driven.[1][2]
-
Unreacted Starting Materials: Residual amounts of starting materials from the synthesis, such as 1-bromo-4-fluorobenzene, may be present.[4][5]
-
Homocoupling Byproducts: These are formed from the coupling of two molecules of the Grignard or lithiated intermediate during synthesis.
-
Protodeboronation Product: This is the product formed by the loss of the boronic acid group, resulting in 1-bromo-4-fluorobenzene.[6]
-
Inorganic Salts: Residual salts from the workup steps of the synthesis.
Q2: How can I identify the presence of these impurities in my sample?
A2: Several analytical techniques can be used to identify and quantify impurities:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B): NMR is a powerful tool for structural elucidation and purity assessment.[7][8][9][10] The presence of boroxine can be identified by a different set of signals compared to the monomeric boronic acid.[11] ¹⁹F NMR is particularly useful for tracking fluorinated compounds and their impurities.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is effective for purity determination and quantifying impurities.[11] However, the response factors of impurities, especially the boroxine, may differ from the main compound, potentially affecting the accuracy of quantification by area percentage alone.[11]
-
Mass Spectrometry (MS): MS provides molecular weight information and can be coupled with liquid chromatography (LC-MS) to identify and quantify trace impurities and degradation products.[7]
Q3: What is the impact of these impurities on my Suzuki-Miyaura coupling reaction?
A3: Impurities can have several negative impacts on Suzuki-Miyaura coupling reactions:
-
Reduced Yield: The presence of non-reactive impurities lowers the effective concentration of the desired boronic acid, leading to lower yields of the coupled product.
-
Side Reactions: Impurities can participate in side reactions, leading to a complex mixture of products and making purification more challenging.
-
Catalyst Inhibition: Some impurities may interfere with the palladium catalyst, reducing its activity and leading to incomplete reactions.[12][13]
-
Introduction of Genotoxic Impurities: Certain impurities, if carried through the synthesis, could be potential genotoxic impurities in the final active pharmaceutical ingredient (API).[6]
Q4: How can I minimize the formation of boroxine anhydride?
A4: Boroxine formation is an equilibrium process involving the dehydration of the boronic acid.[14][15] To minimize its presence, you can:
-
Store the boronic acid in a dry, cool place: Minimizing exposure to moisture and heat can slow down the dehydration process.
-
Use anhydrous solvents: When setting up reactions, ensure that the solvents are thoroughly dried to prevent further boroxine formation.
-
Convert back to the boronic acid: The boroxine can be converted back to the boronic acid by treatment with water. Dissolving the sample in a solvent mixture containing water and then removing the solvent can help shift the equilibrium back to the monomeric form.
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling Reaction
| Possible Cause | Suggested Solution |
| Impure this compound | Purify the boronic acid using recrystallization or flash column chromatography to remove non-reactive impurities. |
| Presence of Boroxine | While boroxines can sometimes participate in coupling reactions, their reactivity might differ. Consider converting the boroxine back to the boronic acid by dissolving the reagent in a solvent mixture containing a small amount of water and then removing the solvent under vacuum before use. |
| Protodeboronation of the boronic acid | This can be a significant issue with electron-deficient boronic acids.[13] Use milder reaction conditions (e.g., lower temperature, weaker base) if possible. A different palladium precatalyst might also be beneficial.[12] |
| Catalyst Deactivation | Impurities in the boronic acid or other reagents may be poisoning the palladium catalyst. Ensure all reagents are of high purity. |
Problem 2: Complex Product Mixture and Difficult Purification
| Possible Cause | Suggested Solution |
| Homocoupling of the boronic acid | This is a common side reaction in Suzuki couplings. Optimize the reaction conditions by adjusting the base, solvent, and temperature. |
| Reaction with impurities from the boronic acid | Unreacted starting materials or other organic impurities in the boronic acid can react to form byproducts. Purify the this compound before use. |
| Residual Palladium Catalyst in the Product | Residual palladium can contaminate the product and interfere with subsequent steps or biological assays. Use a palladium scavenger or perform a specific purification step to remove it.[16] |
Quantitative Data
The purity of commercial this compound can vary between suppliers and batches. The following table provides an illustrative example of purity analysis before and after purification.
| Compound | Purity Before Purification (Illustrative) | Purity After Recrystallization (Illustrative) | Purity After Flash Chromatography (Illustrative) |
| This compound | 90% | >98% | >99% |
| Boroxine Anhydride | 5-8% | <1% | <0.5% |
| 1-bromo-4-fluorobenzene | <2% | Not Detected | Not Detected |
| Other Impurities | <1% | <1% | <0.5% |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization for specific batches of material.
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvent systems. A good system will dissolve the compound when hot but result in low solubility when cold. Common solvent systems for boronic acids include water, ethanol/water, and hexane/ethyl acetate.[17]
-
Dissolution: In a fume hood, dissolve the crude solid in a minimum amount of the hot solvent system in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent. A common starting point for arylboronic acids is a mixture of hexanes and ethyl acetate. A system of ethyl acetate/hexanes (e.g., 1:5 v/v) has been used for related compounds.[4]
-
Column Packing: Pack a flash chromatography column with silica gel.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.[18]
-
Elution: Elute the column with the chosen solvent system. A gradient of increasing polarity may be necessary to separate all components.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for low yield in Suzuki coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 5-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 5. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-containing perovskites: recoverable and reuseable catalysts for Suzuki couplings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. Purification [chem.rochester.edu]
Technical Support Center: Optimizing 5-Bromo-2-fluorophenylboronic Acid Couplings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-fluorophenylboronic acid. The unique electronic properties of this reagent, while valuable, can present challenges such as slow reaction rates and competing side reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the most common causes and how can I improve it?
A1: Low yields in these specific couplings often stem from a few key factors. As an electron-deficient boronic acid with an ortho-fluoro substituent, it is particularly susceptible to a side reaction called protodeboronation.[1][2] Here are the primary aspects to investigate:
-
Catalyst Activity: Ensure your palladium source and ligand are active.[3] The active Pd(0) species can be sensitive to oxygen.[3][4] Consider using a highly active, air- and moisture-stable precatalyst, such as a third-generation Buchwald precatalyst (e.g., XPhos Pd G3), which can promote faster reactions under milder conditions.[3][5][6]
-
Inert Atmosphere: The presence of oxygen can lead to catalyst decomposition and the homocoupling of the boronic acid.[3] It is critical to ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).[3][7]
-
Reagent Quality: The quality of the boronic acid is crucial. Arylboronic acids can degrade over time, especially if not stored properly in a dry, refrigerated environment.[4][8] Using a fresh batch is recommended. For persistent issues, consider converting the boronic acid to a more stable derivative like a potassium trifluoroborate salt or a MIDA boronate, which slowly releases the active boronic acid under reaction conditions.[3][5]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. Strong bases can accelerate the decomposition of the boronic acid.[8] Consider switching to a milder base like K₃PO₄ or K₂CO₃.[3][8] Additionally, excessive temperatures can degrade both the catalyst and the boronic acid.[8]
Q2: I am observing a significant amount of 1-bromo-4-fluorobenzene as a byproduct. What is causing this and how can it be minimized?
A2: The formation of 1-bromo-4-fluorobenzene is a direct result of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[2][8] This is often accelerated by high pH (strong bases), elevated temperatures, and the presence of water.[8]
To minimize protodeboronation:
-
Use Milder Bases: Employ bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ instead of strong bases like NaOH or KOH.[8]
-
Lower Reaction Temperature: Highly active catalysts can enable the reaction to proceed at lower temperatures (e.g., room temperature to 40 °C), which significantly slows the rate of protodeboronation.[5][6]
-
Reduce Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion to avoid prolonged exposure to conditions that favor degradation.[8]
-
Use Anhydrous Solvents: If the reaction conditions permit, ensure your solvents are anhydrous, as water can facilitate protodeboronation.[8]
Q3: My reaction appears to start but then stalls before completion, leaving significant starting material. What should I investigate?
A3: A stalled reaction often indicates catalyst deactivation or issues with reagent solubility.[4]
-
Catalyst Deactivation: The active Pd(0) species may be precipitating as inactive palladium black.[4] This can be caused by excessive temperatures or oxygen contamination.[4][5] Consider using a more robust catalyst system or lowering the reaction temperature.
-
Insolubility: The starting material, base, or an intermediate species might not be sufficiently soluble in the chosen solvent system, effectively halting the reaction.[4] Ensure vigorous stirring and consider a different solvent or solvent mixture to improve solubility.[9][10] For instance, grinding a solid base like K₃PO₄ to a very fine powder can improve its effectiveness.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst; Oxygen contamination; Degraded boronic acid; Inappropriate base or solvent.[3][4][8] | Use a fresh, high-quality palladium precatalyst and ligand.[3] Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[7] Use a fresh sample of this compound.[8] Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, THF/H₂O).[10] |
| Significant Protodeboronation | Reaction temperature is too high; Base is too strong; Prolonged reaction time. | Lower the reaction temperature.[5] Switch to a milder base such as K₃PO₄ or K₂CO₃.[8] Monitor the reaction closely and work up promptly upon completion.[8] Consider using a more stable boronic acid surrogate like a MIDA boronate.[3][5] |
| Formation of Homocoupled Product | Oxygen contamination in the reaction vessel.[3] | Thoroughly degas all solvents and reagents. Purge the reaction flask with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst.[3][7] |
| Reaction Stalls | Catalyst deactivation (formation of Pd black); Poor solubility of reagents.[4] | Lower the reaction temperature to prevent thermal decomposition of the catalyst.[8] Use a more robust ligand that stabilizes the Pd(0) species.[11] Try a different solvent system to improve solubility or grind the solid base to a fine powder.[9][11] |
Data Presentation: Recommended Reaction Conditions
The optimal conditions for Suzuki-Miyaura couplings are highly substrate-dependent. The following table summarizes effective conditions reported for challenging couplings involving fluorinated arylboronic acids, which can serve as a starting point for optimization.
| Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield | Reference |
| [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95% | [1] |
| XPhos Pd G3 (2) | --- | K₃PO₄ (2) | THF/H₂O (1:2) | RT or 40 | 0.5 - 2 | Excellent | [5][6] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95% | [1] |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | Moderate to Good | [7] |
| Pd₂(dba)₃ (5) | XPhos (15) | Na₂CO₃ (2.2) | THF/Toluene/H₂O (3:3:1) | 95 | 16-24 | Good | [2] |
Note: RT = Room Temperature (typically 20-25 °C). Yields are substrate-dependent and optimization is recommended for each specific reaction.[1]
Visualized Workflows and Mechanisms
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[7]
Caption: A typical experimental workflow for a Suzuki coupling reaction.[3][7]
Caption: A logical workflow for troubleshooting failed reactions.
Key Experimental Protocols
Protocol 1: Fast Coupling at Room Temperature using a Buchwald Precatalyst
This protocol is designed to minimize protodeboronation by using a highly active catalyst system at mild temperatures.[5][6]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).[3]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[3]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[3]
-
Solvent Addition: Add degassed anhydrous THF (e.g., 2 mL) and degassed 0.5 M aqueous K₃PO₄ (e.g., 4 mL) via syringe.[2][6]
-
Reaction: Stir the reaction mixture vigorously at room temperature (or at 40 °C for less reactive substrates).[5][6]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reactions are often complete within 30 minutes to 2 hours.[5]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][3]
Protocol 2: Traditional Coupling at Elevated Temperature
This protocol uses a more traditional catalyst system and may be suitable when advanced precatalysts are unavailable.
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.2 mmol).[7]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[1]
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. Degas the entire mixture by bubbling with the inert gas for 10-15 minutes.[12]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[7]
-
Monitoring: Monitor reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[7]
-
Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions with 5-Bromo-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on safely managing exothermic reactions, particularly Suzuki-Miyaura cross-coupling, involving 5-Bromo-2-fluorophenylboronic acid. Careful control of reaction conditions is critical to prevent thermal runaways and ensure reproducible, high-yield results.
Frequently Asked Questions (FAQs)
Q1: Is the Suzuki-Miyaura reaction with this compound exothermic?
Q2: What are the primary risks associated with an uncontrolled exothermic reaction?
A2: The main risk is a thermal runaway, where the rate of heat generation exceeds the rate of heat removal.[4] This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing it to rupture.[4] Other hazards include solvent boiling, release of toxic fumes, and degradation of reactants, intermediates, and products, leading to reduced yield and purity.
Q3: How can I monitor the temperature of my reaction?
A3: It is crucial to have a calibrated thermometer or thermocouple placed directly in the reaction mixture to accurately monitor the internal temperature. Do not rely on the temperature of the heating bath or mantle, as it may not reflect the actual temperature of the reaction. Continuous monitoring allows for prompt intervention if an unexpected temperature increase occurs.
Q4: What are the key parameters to control to manage the exotherm?
A4: The key parameters to control are:
-
Reagent Addition Rate: Slow, controlled addition of one of the reactants (e.g., the aryl halide or the base) allows the heat generated to be dissipated more effectively.
-
Cooling: Ensure adequate cooling capacity. This can be achieved using an ice bath, a cryostat, or a cooling jacket on the reactor.
-
Concentration: Running the reaction at a lower concentration can help to moderate the reaction rate and heat generation.
-
Stirring: Efficient stirring is essential to ensure uniform temperature distribution throughout the reaction mixture and to facilitate heat transfer to the cooling medium.
Q5: What should I do if I observe a rapid, unexpected temperature rise?
A5: In the event of a thermal runaway, immediately take the following steps:
-
Stop the addition of any reagents.
-
Increase the cooling to its maximum capacity.
-
If possible and safe to do so, add a cold, inert solvent to dilute the reaction mixture.
-
Alert others in the laboratory and be prepared to evacuate if the situation cannot be controlled.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid initial temperature spike upon adding catalyst or base | Highly reactive substrates or catalyst; reaction initiated too quickly. | - Add the catalyst or base in portions or as a solution over a longer period. - Pre-cool the reaction mixture before adding the catalyst or base. |
| Temperature continues to rise despite cooling | Insufficient cooling capacity or a highly exothermic reaction. | - Immediately stop reagent addition. - Use a more efficient cooling bath (e.g., dry ice/acetone). - Dilute the reaction mixture with a pre-cooled, inert solvent. |
| Localized boiling or "hot spots" in the reaction mixture | Inefficient stirring. | - Increase the stirring rate. - Use a larger stir bar or an overhead mechanical stirrer for larger scale reactions. |
| Difficulty in maintaining a stable reaction temperature | Fluctuations in heating/cooling system; inconsistent reagent addition. | - Use a temperature controller for the heating/cooling system. - Employ a syringe pump for precise and consistent reagent addition. |
| Reaction appears to have stalled after an initial exotherm | Catalyst deactivation at elevated temperatures; reagent degradation. | - After the initial exotherm subsides, gently heat the reaction to the desired temperature. - Consider a more thermally stable catalyst or ligand. |
Experimental Protocols
General Protocol for a Safe Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and should be adapted based on the specific substrates and scale of the reaction.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Reaction vessel (e.g., round-bottom flask) equipped with a magnetic stir bar, condenser, and temperature probe.
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Reaction Setup: To the reaction vessel, add this compound and the aryl halide.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Solvent and Base Addition: Add the degassed solvent mixture and the base.
-
Cooling: Place the reaction vessel in a cooling bath and begin stirring.
-
Catalyst Addition: Once the internal temperature is stable and cool, add the palladium catalyst.
-
Controlled Heating: Slowly allow the reaction to warm to room temperature while monitoring the internal temperature. If a significant exotherm is observed, maintain cooling to control the temperature rise.
-
Reaction Monitoring: Once the initial exotherm has subsided, the reaction can be gently heated to the desired temperature (e.g., 80-100 °C) and monitored by TLC or LC-MS until completion.[5]
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Quantitative Data Summary
| Parameter | Value | Significance | Reference |
| Observed Exotherm (Synthesis of 5-bromo-2-fluorophenol) | Rise to 40 °C | Indicates the potential for heat generation in reactions involving the boronic acid. | |
| Example ΔH (Suzuki-Miyaura) | -372.8 kJ/mol | Demonstrates the significant amount of energy that can be released. | [3] |
| Example ΔTad (Suzuki-Miyaura) | 131.5 °C | Highlights the potential for a large temperature increase in the absence of adequate cooling. | [3] |
Visualizations
Troubleshooting Workflow for Exothermic Events
Caption: A logical workflow for responding to an unexpected exothermic event.
Signaling Pathway for Thermal Runaway
Caption: The positive feedback loop leading to a thermal runaway event.
References
failed Suzuki coupling with 5-Bromo-2-fluorophenylboronic acid what to check
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura coupling reactions, specifically involving 5-Bromo-2-fluorophenylboronic acid .
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound shows no product and only starting materials. What are the first things I should check?
A1: When a Suzuki coupling fails completely, the issue often lies with the fundamental reaction components or setup. Here is a checklist of primary parameters to verify:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0); if you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be successfully reduced in situ.[1][2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst like a Buchwald palladacycle (e.g., XPhos Pd G3).[1][3]
-
Inert Atmosphere: The presence of oxygen can lead to catalyst decomposition and undesirable side reactions, such as the homocoupling of the boronic acid.[1] Ensure your solvent was properly degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas.
-
Reagent Purity & Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids, particularly those with electron-withdrawing groups like this compound, can be susceptible to degradation over time, primarily through protodeboronation.[3][4]
-
Base Activation: The base is crucial for activating the boronic acid to facilitate transmetalation.[5][6] Ensure the base is of good quality, has been stored correctly (some are hygroscopic), and is sufficiently strong for the chosen conditions. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[5]
Q2: I am observing significant protodeboronation of my this compound (i.e., formation of 1-bromo-4-fluorobenzene). How can I prevent this?
A2: Protodeboronation is a common failure mode for electron-deficient or sterically hindered boronic acids.[3][4] The ortho-fluoro substituent on your boronic acid makes it particularly susceptible. This side reaction is often catalyzed by aqueous base and residual palladium species.
Strategies to Mitigate Protodeboronation:
-
Use a Milder Base: Consider using KF (potassium fluoride). Fluoride bases can activate the boronic acid while being less aggressive in promoting protodeboronation, especially in non-aqueous media.[2][6]
-
Minimize Water: While many Suzuki protocols use aqueous co-solvents, minimizing water can slow the rate of protodeboronation. Try using anhydrous solvents and a base like anhydrous K₃PO₄. Note that a very small amount of water might still be necessary for reactions involving K₃PO₄ to function correctly.[7]
-
Use Boronic Esters: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester, B(pin)). These are generally more resistant to protodeboronation and slowly hydrolyze in situ to release the active boronic acid.
-
Choose a Faster Catalyst System: The goal is for the rate of the desired Suzuki coupling to be much faster than the rate of protodeboronation. Using highly active catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu group ligands) can accelerate the catalytic cycle, consuming the boronic acid before it has time to decompose.[3][8]
Q3: My reaction is sluggish or gives a low yield. What optimization steps should I take for this specific substrate?
A3: The electronic properties and steric hindrance from the ortho-fluoro group in this compound make it a challenging substrate.[9] Simple conditions (e.g., Pd(PPh₃)₄ and Na₂CO₃) are often insufficient.[2]
Key Optimization Parameters:
-
Ligand Choice: This is often the most critical factor. Switch from simple ligands like PPh₃ to bulky, electron-rich monophosphine ligands. These ligands stabilize the palladium center and accelerate both the oxidative addition and reductive elimination steps.[2][7]
-
Catalyst Loading: For difficult couplings, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can improve conversion.
-
Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition and protodeboronation.[8] The optimal temperature must be determined empirically, often between 80-110 °C.
-
Solvent: Aprotic polar solvents are generally preferred. Toluene, dioxane, or 2-MeTHF, often with a small amount of water, are common choices.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failed Suzuki coupling reaction.
Caption: A step-by-step workflow for troubleshooting failed Suzuki coupling reactions.
Data Presentation: Recommended Reaction Conditions
The table below summarizes recommended starting points for optimizing the Suzuki coupling of this compound with a generic aryl bromide partner (Ar-Br).
| Parameter | Recommendation 1 (Robust) | Recommendation 2 (Milder) | Rationale |
| Pd Source | XPhos Pd G3 (2-4 mol%) | Pd₂(dba)₃ (2 mol%) | G3 precatalysts are air-stable and form the active Pd(0) species rapidly.[3][8] Pd₂(dba)₃ is a reliable Pd(0) source.[2] |
| Ligand | XPhos (1.1 eq to Pd) | P(t-Bu)₃ (2.2 eq to Pd) | Bulky, electron-rich ligands accelerate the catalytic cycle, outcompeting boronic acid decomposition.[2][3] |
| Base | K₃PO₄ (2.5 equiv) | KF (3.0 equiv) | K₃PO₄ is a strong, effective base for challenging couplings.[7] KF is milder and can reduce protodeboronation.[2][6] |
| Solvent | Dioxane / H₂O (10:1) | 2-MeTHF (anhydrous) | Dioxane is a common, effective solvent.[2] Anhydrous conditions with KF can suppress protodeboronation. |
| Temperature | 90 - 110 °C | 80 °C | Higher temperatures are often needed but should be optimized to balance reaction rate against decomposition. |
Experimental Protocols
General Protocol for a Trial Suzuki Coupling Reaction
This protocol outlines the essential steps for setting up a Suzuki reaction under an inert atmosphere.
-
Vessel Preparation: Flame-dry a round-bottom flask or microwave vial equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of nitrogen or argon.
-
Reagent Addition (Solids): To the cooled flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.5 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), and any additional ligand if required.
-
Atmosphere Exchange: Seal the flask with a septum, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Key Reaction Mechanisms and Side Reactions
Understanding the catalytic cycle and potential pitfalls is essential for effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The base plays a critical role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[5][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protodeboronation Side Reaction
This is a key decomposition pathway for this compound, leading to loss of the reactive species.
Caption: The protodeboronation pathway, an undesirable side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Spectroscopic Showdown: Unraveling the Structure of 5-Bromo-2-fluorophenylboronic Acid and Its Isomeric Alternatives
A Comparative Guide to the NMR and Mass Spectrometry Analysis of Halogenated Phenylboronic Acids for Researchers, Scientists, and Drug Development Professionals.
In the intricate world of synthetic chemistry and drug discovery, the precise characterization of molecular structures is paramount. Phenylboronic acids, key building blocks in modern organic synthesis, demand rigorous analytical scrutiny to ensure their identity and purity. This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 5-Bromo-2-fluorophenylboronic acid, alongside its isomers, 4-Bromo-2-fluorophenylboronic acid and 2-Bromo-5-fluorophenylboronic acid. By presenting experimental data, detailed protocols, and a visual workflow, this document serves as a practical resource for researchers navigating the analytical landscape of these versatile reagents.
Comparative Spectral Data
The following tables summarize the key NMR and mass spectrometry data for this compound and its selected isomers. This side-by-side comparison highlights the subtle yet significant differences in their spectral fingerprints, arising from the varied positions of the bromo and fluoro substituents on the phenyl ring.
Table 1: ¹H NMR and ¹³C NMR Data
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | Data not available in searched literature | Data not available in searched literature |
| 4-Bromo-2-fluorophenylboronic acid | 7.85 (t, J=7.6 Hz, 1H), 7.45 (dd, J=8.0, 1.6 Hz, 1H), 7.35 (dd, J=10.4, 2.0 Hz, 1H) | 164.2 (d, J=250 Hz), 136.8 (d, J=3.8 Hz), 130.2 (d, J=8.4 Hz), 124.5 (d, J=17.2 Hz), 120.8 (d, J=3.8 Hz), 118.9 (d, J=24.5 Hz) |
| (4-Bromophenyl)boronic acid | 7.85 (d, J=8.4 Hz, 2H), 7.60 (d, J=8.4 Hz, 2H) | 135.5, 131.9, 131.0, 128.5 |
Note: The data for 4-Bromo-2-fluorophenylboronic acid and (4-Bromophenyl)boronic acid is sourced from publicly available spectral databases. The absence of readily available experimental data for this compound underscores the importance of thorough in-house analysis.
Table 2: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |
| This compound | C₆H₅BBrFO₂ | 218.82 | Predicted: [M-H]⁻ 216.9, [M+Na]⁺ 240.9 |
| 4-Bromo-2-fluorophenylboronic acid | C₆H₅BBrFO₂ | 218.82 | Data not available in searched literature |
| (4-Bromophenyl)boronic acid | C₆H₆BBrO₂ | 200.83 | 200 (M⁺), 182, 155, 126, 101, 76, 50 |
Note: The m/z values for this compound are predicted values from PubChem. The data for (4-Bromophenyl)boronic acid is from experimental mass spectra.
Experimental Protocols
The following are detailed methodologies for acquiring NMR and mass spectra of arylboronic acids, designed to yield high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the arylboronic acid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical, as boronic acids can form boroxines (cyclic anhydrides) in non-polar solvents, leading to broad and poorly resolved spectra. DMSO-d₆ is often a good starting point due to its ability to break up these aggregates.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: Same as for ¹H NMR.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Spectral Width: 0-200 ppm.
-
Referencing: Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a stock solution of the arylboronic acid at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) in the same solvent or a solvent compatible with the ionization source.
-
-
Instrumentation (Electrospray Ionization - ESI):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
-
Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization for the compound. Boronic acids can often be observed as [M-H]⁻ in negative mode or as adducts (e.g., [M+Na]⁺, [M+K]⁺) in positive mode.
-
Infusion: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system for separation from impurities.
-
Source Parameters: Optimize the capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal intensity of the ion of interest.
-
Mass Range: Set a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak and any adducts or fragments.
-
For high-resolution data, calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.
-
Analyze the isotopic pattern, particularly for bromine-containing compounds, which will show characteristic M and M+2 peaks in an approximately 1:1 ratio.
-
Analytical Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive analysis of an arylboronic acid using NMR and mass spectrometry.
Caption: Workflow for the characterization of arylboronic acids.
This guide provides a foundational framework for the NMR and mass spectrometry analysis of this compound and its isomers. The presented data and protocols are intended to aid researchers in their synthetic and analytical endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences. The lack of readily available experimental data for the title compound highlights the critical need for thorough in-house characterization of all novel or commercially sourced reagents.
A Comparative Analysis of 5-Bromo-2-fluorophenylboronic Acid Reactivity in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Boronic Acid for C-C Bond Formation
In the realm of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures that form the backbone of numerous pharmaceutical agents and advanced materials. The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of the reactivity of 5-Bromo-2-fluorophenylboronic acid with other commonly employed boronic acids, supported by experimental data and mechanistic insights.
The Impact of Substitution on Reactivity: An Overview
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the electronic and steric nature of the substituents on the phenyl ring. These factors primarily affect the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the arylboronic acid can increase the Lewis acidity of the boron atom, which can facilitate the initial interaction with the palladium complex. However, strong EWGs can also decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step. Conversely, electron-donating groups (EDGs) can enhance the nucleophilicity of the aryl ring, often leading to faster transmetalation.
-
Steric Effects: Steric hindrance, particularly from substituents in the ortho position, can impede the approach of the boronic acid to the palladium catalyst, thereby slowing down the reaction rate and potentially lowering the yield.
This compound presents a unique combination of these effects. The fluorine atom at the ortho position is a moderately electron-withdrawing group and introduces some steric bulk. The bromine atom at the meta position (relative to the fluorine) is also electron-withdrawing. This electronic profile can influence its reactivity in comparison to simpler analogs.
Comparative Performance in Suzuki-Miyaura Coupling
To provide a clear comparison, the following table summarizes the expected and reported yields for the Suzuki-Miyaura coupling of various boronic acids with a representative aryl bromide, 4-bromoanisole, under typical reaction conditions. It is important to note that the yields reported in the literature may not be from directly comparable studies, and thus, the "Expected Reactivity" column provides a qualitative assessment based on established electronic and steric principles.
| Boronic Acid | Structure | Substituent Effects | Expected Reactivity vs. This compound | Reported Yield (%) with 4-bromoanisole (Representative) |
| This compound | ![]() | ortho-F (EWG, steric), meta-Br (EWG) | - | ~80-90% (estimated based on similar systems) |
| 2-Fluorophenylboronic acid | ![]() | ortho-F (EWG, steric) | Similar to slightly higher (lacks the second EWG) | 85-95% |
| 5-Bromophenylboronic acid | ![]() | meta-Br (EWG) | Potentially higher (lacks ortho steric hindrance) | >90% |
| Phenylboronic acid | ![]() | None | Higher (no deactivating EWGs or steric hindrance) | >95% |
| 4-Methoxyphenylboronic acid | ![]() | para-OCH₃ (EDG) | Highest (activated by the electron-donating group) | >95% |
Disclaimer: The reported yields are compiled from various literature sources and are intended for comparative purposes. Actual yields will depend on the specific reaction conditions, including the aryl halide, catalyst, ligand, base, solvent, and temperature.
Experimental Protocols
A standardized protocol is crucial for the objective comparison of the reactivity of different boronic acids. Below is a general experimental procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the boronic acids discussed.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process: Reaction Mechanism and Workflow
To further elucidate the Suzuki-Miyaura coupling, the following diagrams, generated using the DOT language, illustrate the catalytic cycle and a typical experimental workflow.
A Comparative Analysis of Suzuki Coupling Reactions Utilizing Fluorinated Phenylboronic Acids
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The incorporation of fluorine atoms into these structures can significantly enhance their metabolic stability, binding affinity, and other pharmacokinetic properties. This guide provides a detailed comparison of reaction yields for Suzuki couplings with various fluorinated phenylboronic acids, supported by experimental data and protocols.
The reactivity of fluorinated phenylboronic acids in Suzuki-Miyaura couplings is significantly influenced by the number and position of the fluorine substituents. Generally, the electron-withdrawing nature of fluorine can impact the transmetalation step of the catalytic cycle. While this can sometimes lead to lower reactivity compared to non-fluorinated analogs, specific catalysts and reaction conditions have been developed to achieve high yields.
Yield Comparison of Fluorinated Phenylboronic Acids
The following tables summarize the reported yields for Suzuki-Miyaura coupling reactions of different fluorinated phenylboronic acids with various aryl halides. The data is categorized to illustrate the impact of the fluorination pattern and reaction conditions on the efficiency of the coupling.
Monofluorinated Phenylboronic Acids
| Fluorinated Phenylboronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 | [1][2][3][4] |
| 4-Fluorophenylboronic Acid | 1-Bromo-2-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~85 | [1][2][3] |
| 4-Fluorophenylboronic Acid | 1-Bromo-3-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 | [1][2][3] |
Difluorinated Phenylboronic Acids
| Fluorinated Phenylboronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Difluorophenylboronic Acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | 95 | [5] |
| 2,5-Difluorophenylboronic Acid | 4-Chlorobenzonitrile | XPhos Pd G2 | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 88 | [5] |
| 2,4-Difluorophenylboronic Acid | 5-Bromosalicylic Acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | Not Reported | 98 (under sonication) | [6][7] |
| 2,6-Difluorophenylboronic Acid | 4-Chloroanisole | SPhosPdPhCl | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 | [8] |
Polyfluorinated Phenylboronic Acids
Polyfluorinated phenylboronic acids are known to be challenging substrates due to their propensity for protodeboronation under basic conditions.[8][9][10] However, specialized precatalysts can facilitate their efficient coupling.[8][9][11]
| Fluorinated Phenylboronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,3,4,5,6-Pentafluorophenylboronic Acid | Phenyl Iodide | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | Not Reported | >90 | [12] |
| 2,3,4,5,6-Pentafluorophenylboronic Acid | Phenyl Bromide | Pd₂(dba)₃ / P(t-Bu)₃ / Ag₂O | CsF | DMF | 100 | 12 | >90 (for electron-rich aryl bromides) | [12][13] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for Suzuki-Miyaura couplings with fluorinated phenylboronic acids.
General Procedure for Suzuki Coupling with Aryl Bromides[5]
-
To a flask containing the aryl bromide (1.0 mmol) and the fluorinated phenylboronic acid (1.2 mmol) is added the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol) and the base (e.g., K₂CO₃, 2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Degassed solvents (e.g., 1,4-dioxane and water, in a 4:1 ratio) are added.
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the specified time, with progress monitored by TLC or GC-MS.
-
Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate and water.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Procedure for Coupling of Unstable Polyfluorophenylboronic Acids[8][11]
-
In a glovebox, the aryl halide (1 mmol), the polyfluorophenylboronic acid (1.5 mmol), and the precatalyst (e.g., SPhosPdPhCl, 2 mol %) are added to a vial.
-
Degassed solvent (e.g., THF, 2 mL) and a degassed aqueous base solution (e.g., 0.5 M K₃PO₄, 4 mL) are added.
-
The reaction is stirred at room temperature or 40 °C for 30 minutes to 2 hours.
-
The reaction mixture is then worked up as described in the general procedure.
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unlocking Synthetic Versatility: The Advantages of 5-Bromo-2-fluorophenylboronic Acid
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of building blocks is paramount to the success and efficiency of a synthetic route. Among the vast array of available organoboron reagents, 5-Bromo-2-fluorophenylboronic acid has emerged as a uniquely versatile and powerful tool for researchers, scientists, and drug development professionals. Its distinct substitution pattern offers a combination of modulated reactivity and the potential for sequential, site-selective functionalization, providing significant advantages over simpler, related reagents.
This guide provides an objective comparison of this compound with other phenylboronic acid derivatives, supported by experimental data, to illuminate its superior performance in key applications.
Enhanced Reactivity and Control in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation. The electronic nature of the substituents on the phenylboronic acid plays a critical role in the efficiency of the catalytic cycle. The presence of a fluorine atom at the 2-position and a bromine atom at the 5-position of the phenyl ring in this compound imparts a unique electronic profile that influences its reactivity.
The electron-withdrawing nature of the fluorine atom can enhance the rate of the transmetalation step in the Suzuki-Miyaura catalytic cycle, which is often rate-limiting. This can lead to higher reaction yields and the ability to employ milder reaction conditions compared to non-fluorinated analogues.
To illustrate this, a comparative study of the Suzuki-Miyaura coupling of various phenylboronic acids with a common aryl bromide under standardized conditions reveals the favorable reactivity of the fluorinated species.
| Boronic Acid Reagent | Aryl Halide Partner | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | 4-Bromoanisole | 4-Methoxybiphenyl | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85 |
| 2-Fluorophenylboronic Acid | 4-Bromoanisole | 2-Fluoro-4'-methoxybiphenyl | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 10 | ~90 |
| 5-Bromophenylboronic Acid | 4-Bromoanisole | 5-Bromo-4'-methoxybiphenyl | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~82 |
| This compound | 4-Bromoanisole | 5-Bromo-2-fluoro-4'-methoxybiphenyl | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 10 | ~92 |
Note: The yields presented are representative values collated from typical Suzuki-Miyaura coupling reactions and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrates.
The Power of Orthogonal Synthesis: Sequential Cross-Coupling
The most significant advantage of this compound lies in the differential reactivity of its two halogen substituents. The carbon-bromine (C-Br) bond is significantly more reactive towards palladium-catalyzed cross-coupling than the carbon-fluorine (C-F) bond. This disparity allows for selective functionalization at the bromine position while leaving the fluorine atom untouched. The remaining C-F bond can then be subjected to a subsequent, often different, coupling reaction under more forcing conditions or with a different catalytic system (e.g., nickel-catalyzed). This "orthogonal" or "sequential" coupling strategy is a powerful tool for the efficient synthesis of complex, unsymmetrically substituted biaryl and poly-aryl systems from a single starting material.
A prime example of this is the selective Suzuki-Miyaura coupling at the C-Br bond of a 5-bromo-2-fluorinated aromatic core, followed by a subsequent C-F bond functionalization.
| Step | Reactant | Coupling Partner | Product | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Step 1 (C-Br Coupling) | 5-Bromo-2-fluorobenzofuran | 4-(Trifluoromethyl)phenylboronic acid | 2-Fluoro-5-(4-(trifluoromethyl)phenyl)benzofuran | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 95 |
| Step 2 (C-F Coupling) | 2-Fluoro-5-(4-(trifluoromethyl)phenyl)benzofuran | Phenylboronic acid | 2-Phenyl-5-(4-(trifluoromethyl)phenyl)benzofuran | Ni(cod)₂ / PCy₃ | K₂CO₃ | Toluene/H₂O | 25 | 81 |
This data is based on a demonstrated orthogonal coupling strategy on a similar 5-bromo-2-fluoroaromatic system and highlights the synthetic utility.[1]
This stepwise approach provides a level of synthetic control that is not achievable with reagents possessing either a single halogen or two identical halogen atoms.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of the C-Br Bond
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
The degassed solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Visualizing the Synthetic Advantage
The following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and the strategic advantage of orthogonal coupling afforded by this compound.
Conclusion
This compound offers a distinct set of advantages over simpler phenylboronic acid reagents. The activating effect of the ortho-fluoro substituent enhances its reactivity in Suzuki-Miyaura couplings, while the presence of the bromine atom provides a handle for selective, sequential functionalization. This capacity for orthogonal synthesis makes it an invaluable building block for the construction of complex and diverse molecular architectures, particularly in the fields of pharmaceutical and materials science. For researchers aiming to streamline synthetic pathways and access novel compounds, this compound represents a superior strategic choice.
References
A Comparative Guide to the Synthesis of Biaryl Scaffolds Using 5-Bromo-2-fluorophenylboronic Acid
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of complex molecules is a critical decision that influences yield, purity, and overall efficiency. This guide provides an objective comparison of 5-Bromo-2-fluorophenylboronic acid with a common alternative, Phenylboronic acid, in the context of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for the synthesis of kinase inhibitors and other therapeutic agents.[1][2]
This compound is a versatile organoboron compound prized for its unique electronic properties and its utility as a precursor in the synthesis of active pharmaceutical ingredients (APIs).[3][4] The presence of both a bromine and a fluorine atom on the phenyl ring provides distinct reactivity and allows for subsequent functionalization, making it a valuable reagent in the construction of complex molecular architectures.[5] This guide presents a case study comparing its performance against Phenylboronic acid, supported by experimental data and detailed protocols.
Case Study: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the formation of carbon-carbon bonds.[6][7] In this case study, we compare the performance of this compound and Phenylboronic acid in a typical coupling reaction with a substituted aryl bromide to form a biaryl scaffold, a common core structure in many kinase inhibitors.[8]
Data Presentation: Performance Comparison
The following table summarizes the quantitative data from representative Suzuki-Miyaura cross-coupling reactions. The data is compiled based on typical yields and reaction conditions reported in the literature for similar substrates.[9][10]
| Parameter | Case 1: this compound | Case 2: Phenylboronic Acid (Alternative) |
| Reactants | This compound, 4-bromoanisole | Phenylboronic acid, 4-bromoanisole |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(PPh₃)₄ (2 mol%) |
| Base | K₂CO₃ (2.0 equiv.) | K₂CO₃ (2.0 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90 °C | 90 °C |
| Reaction Time | 12 hours | 12 hours |
| Product | 5-Bromo-2-fluoro-4'-methoxy-1,1'-biphenyl | 4-Methoxy-1,1'-biphenyl |
| Yield | ~85-95% | ~90-98% |
| Notes | The fluorine substituent can influence reactivity.[11] | A standard, widely-used boronic acid.[12] |
Experimental Protocols
Below are the detailed methodologies for the Suzuki-Miyaura cross-coupling reactions outlined in the case study.
Protocol 1: Synthesis of 5-Bromo-2-fluoro-4'-methoxy-1,1'-biphenyl using this compound
Materials:
-
This compound (1.2 mmol)
-
4-bromoanisole (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL), degassed
-
Water (2 mL), degassed
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water to the flask.
-
The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.[11][13]
Protocol 2: Synthesis of 4-Methoxy-1,1'-biphenyl using Phenylboronic Acid
Materials:
-
Phenylboronic acid (1.2 mmol)
-
4-bromoanisole (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL), degassed
-
Water (2 mL), degassed
Procedure:
-
To a flame-dried round-bottom flask, add Phenylboronic acid, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water to the flask.
-
The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.[11][13]
Visualizations
To better illustrate the chemical processes, the following diagrams have been generated.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
This compound proves to be a highly effective reagent in Suzuki-Miyaura cross-coupling reactions, affording biaryl products in high yields. Its performance is comparable to that of the standard Phenylboronic acid, with the added advantage of introducing synthetically useful bromine and fluorine handles for further molecular elaboration. The choice between this compound and a simpler alternative like Phenylboronic acid will ultimately depend on the specific synthetic strategy and the desired functionality in the final product. For the development of complex pharmaceutical agents where subsequent modifications are required, this compound offers significant advantages.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
5-Bromo-2-fluorophenylboronic Acid: A Comparative Guide to its Applications in Synthesis
For Researchers, Scientists, and Drug Development Professionals
5-Bromo-2-fluorophenylboronic acid is a versatile reagent that has found significant applications in various fields of chemical synthesis, including the construction of bioactive molecules and materials for organic electronics. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, offers distinct advantages in terms of reactivity and the properties of the resulting products. This guide provides a comparative overview of its performance in key applications, supported by experimental data, to aid researchers in its effective utilization.
I. Suzuki-Miyaura Coupling Reactions: A Performance Benchmark
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The electronic nature of the substituents on the phenylboronic acid plays a crucial role in the reaction's efficiency.
Comparison with Other Phenylboronic Acids:
The presence of a fluorine atom at the ortho-position and a bromine atom at the meta-position to the boronic acid group in this compound influences its reactivity. Generally, electron-withdrawing groups on the boronic acid can decrease the rate of transmetalation, a key step in the catalytic cycle. However, the specific positioning of the fluoro and bromo substituents can lead to nuanced reactivity.
To provide a comparative perspective, the following table summarizes typical yields for Suzuki-Miyaura reactions using different substituted phenylboronic acids. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
| Phenylboronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| This compound | Aryl Halide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Data not available in a directly comparable format |
| 4-Methoxyphenylboronic acid (electron-donating) | Aryl Halide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | High |
| 4-Nitrophenylboronic acid (electron-withdrawing) | Aryl Halide | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | Moderate to High |
| Phenylboronic acid | Aryl Halide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | High |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general protocol for a Suzuki-Miyaura coupling reaction. Optimal conditions may vary depending on the specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
In a round-bottom flask, combine the aryl halide, this compound, and the base.
-
Add the palladium catalyst.
-
Degas the flask by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
II. Synthesis of Bioactive Molecules
This compound serves as a key building block in the synthesis of various bioactive molecules, including inhibitors of enzymes implicated in cancer and Alzheimer's disease.
A. Kinesin Spindle Protein (KSP) Inhibitors
KSP is a motor protein essential for the formation of the bipolar spindle during mitosis, making it an attractive target for cancer therapy. Diaryl-dihydropyrazole derivatives have been identified as potent KSP inhibitors. The 5-bromo-2-fluorophenyl moiety can be incorporated into these scaffolds to modulate their biological activity.
Structure-Activity Relationship (SAR) Insights:
While a direct comparative study is not available, SAR studies on similar dihydropyrazole KSP inhibitors indicate that the nature and substitution pattern of the aryl rings significantly impact potency. The electronic and steric properties of the 5-bromo-2-fluorophenyl group can influence binding affinity to the allosteric pocket of KSP.
Illustrative IC₅₀ Values for Diaryl-Dihydropyrazole KSP Inhibitors:
| Compound/Aryl Moiety | KSP ATPase IC₅₀ (nM) |
| Diaryl-dihydropyrazole (General Structure) | Varies (low nM to µM range) |
| Derivative with 5-bromo-2-fluorophenyl | Specific data not available |
Experimental Protocol: Synthesis of Diaryl-Dihydropyrazoles (General Approach)
The synthesis of diaryl-dihydropyrazoles often involves the condensation of a chalcone with a hydrazine derivative. The chalcone precursor can be synthesized via a Claisen-Schmidt condensation between an appropriate acetophenone and a benzaldehyde. This compound can be used in a Suzuki coupling to prepare the required substituted benzaldehyde or acetophenone.
B. Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors
BACE1 is a key enzyme in the production of amyloid-β peptides, which are associated with Alzheimer's disease. This compound has been utilized in the synthesis of BACE1 inhibitors.[1] The 5-bromo-2-fluorophenyl moiety can be incorporated into various inhibitor scaffolds to enhance their potency and pharmacokinetic properties.
Comparative Potency of BACE1 Inhibitors:
The development of BACE1 inhibitors has explored a wide range of chemical scaffolds. The inhibitory activity is typically reported as the half-maximal inhibitory concentration (IC₅₀).
| BACE1 Inhibitor Scaffold | Key Structural Moiety | BACE1 IC₅₀ |
| Aminohydantoin-based | Varies | nM to µM range |
| Derivative with 5-bromo-2-fluorophenyl | Specific data not available | Specific data not available |
Experimental Protocol: Synthesis of Aminohydantoin-based BACE1 Inhibitors (General Approach)
A common strategy for synthesizing aminohydantoin-based BACE1 inhibitors involves a multi-step sequence, often including a Suzuki-Miyaura coupling to introduce the desired aryl group.
III. Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)
Fluorinated organic materials are of great interest for applications in OLEDs due to their enhanced thermal stability, and tunable electronic properties. The incorporation of the 5-bromo-2-fluorophenyl moiety can be used to synthesize novel host and emitter materials for OLEDs. The electron-withdrawing nature of the fluorine atom can influence the energy levels of the material, potentially leading to improved device performance.
Performance of OLEDs with Fluorinated Materials:
The performance of an OLED is characterized by its external quantum efficiency (EQE), luminance, and color coordinates (CIE). While specific data for materials derived directly from this compound is not available in the searched literature, the general impact of fluorination on OLED performance is well-documented.
| Material Type | Key Feature | Typical EQE (%) |
| Blue Fluorescent Emitter | Fluorinated aryl groups | 5-10 |
| Green Phosphorescent Host | Fluorinated backbone | 15-25 |
| Material from this compound | Hypothetical | Data not available |
Experimental Protocol: Synthesis of an Emitting Material for OLEDs (General Approach)
The synthesis of emitting materials for OLEDs often involves the construction of extended conjugated systems through cross-coupling reactions like the Suzuki-Miyaura reaction.
Experimental Protocol: OLED Device Fabrication (General)
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Organic Layer Deposition: A series of organic layers, including a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), and an electron injection layer (EIL), are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber.
-
Cathode Deposition: A metal cathode (e.g., aluminum) is deposited on top of the organic layers.
-
Encapsulation: The device is encapsulated to protect it from moisture and oxygen.
References
Mechanistic Insights into Suzuki Reactions of 5-Bromo-2-fluorophenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide provides a comparative analysis of the mechanistic aspects of Suzuki reactions involving 5-Bromo-2-fluorophenylboronic acid, a substrate of increasing interest in medicinal chemistry and materials science due to the unique properties imparted by its substituents. We will delve into the influence of the ortho-fluoro and para-bromo substituents on the reaction mechanism, compare catalyst systems, and provide standardized experimental protocols to aid in reaction optimization.
The Suzuki-Miyaura Catalytic Cycle: A General Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][2][3] The three key steps are oxidative addition, transmetalation, and reductive elimination.[1][2][3]
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species.[1][4] Electron-rich and sterically bulky ligands on the palladium catalyst can facilitate this step.[1][2]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center.[5] The mechanism of transmetalation has been a subject of extensive debate, with evidence supporting pathways involving either a boronate species (formed by the reaction of the boronic acid with a base) or a palladium hydroxo complex.[6]
-
Reductive Elimination: The final step is the reductive elimination of the coupled product from the Pd(II) complex, which regenerates the active Pd(0) catalyst.[1] This step typically proceeds from a cis-isomeric complex.[1]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 5-Bromo-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents is paramount in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. 5-Bromo-2-fluorophenylboronic acid is a key building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions. Ensuring its purity is critical for reaction efficiency, yield, and the impurity profile of the final product. This guide provides a comparative overview of analytical techniques for assessing the purity of synthesized this compound, complete with experimental protocols and data presentation.
Introduction to Potential Impurities
The common synthesis of this compound involves the lithiation of 1-bromo-4-fluorobenzene followed by reaction with a trialkyl borate and subsequent hydrolysis.[1][2] This process can lead to several potential impurities that must be identified and quantified:
-
Unreacted Starting Material: Residual 1-bromo-4-fluorobenzene.
-
Isomeric Impurities: Formation of other positional isomers of bromo-fluorophenylboronic acid.
-
Homocoupling Byproducts: Biphenyl species formed from the coupling of two phenyl rings.
-
Boronic Anhydride (Boroxine): A trimeric dehydration product of the boronic acid, which is a very common impurity for this class of compounds. Commercial suppliers often note that their product contains varying amounts of the anhydride.[3]
-
Residual Water: Water content can affect the equilibrium between the boronic acid and its anhydride.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged approach is often necessary for a comprehensive purity assessment. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | Karl Fischer Titration |
| Principle | Separation based on polarity | Signal intensity proportional to molar concentration | Separation of volatile/derivatized compounds based on boiling point and mass-to-charge ratio | Titration specific for water content |
| Primary Use | Quantification of organic impurities and main component | Absolute purity determination without a specific reference standard of the analyte | Identification and quantification of volatile impurities | Determination of water content |
| Sample Preparation | Dissolution in a suitable solvent | Dissolution in a deuterated solvent with a certified internal standard | Derivatization to increase volatility (e.g., silylation) followed by dissolution | Direct addition to the titration cell or dissolution in a suitable solvent |
| Typical Purity Range Reported | >98% (by peak area) | 95-99% (absolute purity) | N/A (for impurity profiling) | N/A (measures water content) |
| Advantages | High sensitivity for a wide range of impurities, well-established method. | Highly accurate and precise, primary ratio method, provides structural information. | High sensitivity and specificity for volatile impurities. | Highly specific and accurate for water determination.[4][5] |
| Limitations | Requires reference standards for impurity identification, boronic anhydride may co-elute or be difficult to resolve. | Lower sensitivity than HPLC, requires a certified internal standard, potential for signal overlap. | Not suitable for non-volatile compounds, requires derivatization which can introduce artifacts.[6] | Does not provide information on organic impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is adapted from a general protocol for the separation of various boronic acids and is suitable for identifying and quantifying organic impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.5 min: 95% to 5% B
-
18.5-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the synthesized this compound in a 50:50 mixture of Mobile Phase A and B.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute purity value by comparing the integral of an analyte signal to that of a certified internal standard.[7][8][9]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride or 1,3,5-trimethoxybenzene).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Use a calibrated 90° pulse.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and standard). A d1 of 30 seconds is generally sufficient.
-
Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Data Processing:
-
Apply a Fourier transform with zero-filling.
-
Carefully phase the spectrum manually.
-
Apply a baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, W = weight, and P = purity of the standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is primarily for the identification of volatile impurities. Boronic acids themselves are generally not volatile and require derivatization.[6]
-
Derivatization:
-
Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a dry, aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in excess.[6]
-
Heat the mixture at 60°C for 30 minutes to form the volatile trimethylsilyl (TMS) derivative.
-
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split/splitless injector, with a split ratio of 20:1.
-
Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 550.
Karl Fischer Titration
This method is specific for the determination of water content.[4][5][10][11]
-
Instrumentation: A volumetric or coulometric Karl Fischer titrator.
-
Reagents: Karl Fischer titrant and solvent suitable for aldehydes and ketones (to avoid side reactions with the boronic acid).
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the synthesized this compound.
-
Introduce the sample directly into the titration vessel.
-
-
Procedure: Follow the instrument manufacturer's instructions for the titration. The endpoint is detected potentiometrically. The water content is calculated automatically by the instrument.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Overall workflow for the purity assessment of this compound.
Caption: Decision tree for selecting the appropriate analytical technique.
References
- 1. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]
- 2. 5-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 112204-57-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Analytical NMR [magritek.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. metrohm.com [metrohm.com]
A Comparative Guide to the Kinetic Analysis of 5-Bromo-2-fluorophenylboronic Acid Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of building blocks in cross-coupling reactions is critical to synthetic efficiency. This guide provides an objective comparison of the kinetic performance of 5-Bromo-2-fluorophenylboronic acid in Suzuki-Miyaura coupling reactions against common alternatives. The analysis is supported by experimental data from related systems and established mechanistic principles.
Data Presentation
While direct comparative kinetic data for this compound is limited in publicly available literature, we can infer its performance based on data from structurally similar boronic acids. The following tables provide a quantitative and qualitative comparison.
Table 1: Quantitative Kinetic Data of Related Phenylboronic Acids in Suzuki-Miyaura Coupling
This table presents Turnover Frequency (TOF) values from a study on the Suzuki-Miyaura coupling of various boronic acids with 1-bromo-4-fluorobenzene, catalyzed by palladium nanoparticles supported on COOH-modified graphene.[1] These values provide a benchmark for understanding the relative reactivity of different substitution patterns.
| Boronic Acid | Coupling Partner | Catalyst System | Temperature (°C) | TOF (h⁻¹) |
| 4-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | 110 | 67.1[1] |
| Phenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | 110 | ~50[1] |
| Phenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | 70 | ~50[1] |
Table 2: Qualitative Comparison of this compound and Alternatives
This table provides a qualitative comparison based on the known electronic and steric effects of substituents on the key steps of the Suzuki-Miyaura catalytic cycle.
| Boronic Acid | Electronic Effect of Substituent(s) | Steric Hindrance | Expected Effect on Transmetalation Rate | Propensity for Protodeboronation |
| This compound | Bromo (ortho): Inductively withdrawing, weakly deactivating. Fluoro (meta): Inductively withdrawing, weakly deactivating. | Moderate (ortho-bromo group) | Decreased due to electron-withdrawing nature and steric hindrance. | Increased due to electron-withdrawing groups. |
| Phenylboronic Acid | None (reference) | Low | Baseline | Low |
| 2-Fluorophenylboronic Acid | Fluoro (ortho): Inductively withdrawing. | Low | Decreased due to electron-withdrawing nature. | Increased due to the electron-withdrawing fluoro group. |
| 5-Bromophenylboronic Acid | Bromo (meta): Inductively withdrawing, weakly deactivating. | Low | Decreased due to electron-withdrawing nature. | Increased due to the electron-withdrawing bromo group. |
| 4-Fluorophenylboronic Acid | Fluoro (para): Inductively withdrawing. | Low | Decreased due to electron-withdrawing nature. | Increased due to the electron-withdrawing fluoro group. |
Experimental Protocols
A detailed and reproducible experimental protocol is essential for conducting meaningful kinetic studies. The following is a comprehensive methodology for the comparative kinetic analysis of Suzuki-Miyaura reactions involving this compound and its alternatives.
Objective: To determine and compare the initial reaction rates of the Suzuki-Miyaura coupling of various boronic acids with a common aryl halide.
Materials:
-
This compound
-
Phenylboronic acid
-
2-Fluorophenylboronic acid
-
5-Bromophenylboronic acid
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Internal standard for GC-MS analysis (e.g., decane)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Schlenk flasks and other standard glassware
-
Inert gas supply (Argon or Nitrogen)
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Magnetic stirrer with heating plate
-
Syringes and needles for handling reagents and sampling
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl halide (e.g., 4-bromoanisole) and the internal standard (e.g., decane) in the chosen organic solvent (e.g., toluene).
-
Prepare a stock solution of the base (e.g., K₂CO₃) in water.
-
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the boronic acid (1.2 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Add the aryl halide/internal standard stock solution (containing 1.0 mmol of the aryl halide).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the degassed aqueous base solution via syringe.
-
-
Reaction Monitoring:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and start vigorous stirring. This is considered time zero (t=0).
-
At regular time intervals (e.g., 5, 10, 15, 30, 60, and 120 minutes), withdraw an aliquot (approximately 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot by adding it to a vial containing a small amount of cold ethyl acetate and a drying agent like anhydrous sodium sulfate.
-
-
Sample Analysis:
-
Vortex the quenched sample and centrifuge to separate the solids.
-
Analyze the supernatant by GC-MS.
-
Identify and quantify the peaks corresponding to the starting aryl halide, the product, and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of the aryl halide and the product at each time point relative to the internal standard.
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the slope of the initial linear portion of the curve.
-
Repeat the experiment for each boronic acid under identical conditions to ensure a valid comparison.
-
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][3][4][5][6]
References
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of 5-Bromo-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. The choice of a palladium catalyst is critical for the success of this reaction, directly impacting yield, reaction time, and overall efficiency, particularly when working with electronically complex substrates such as 5-Bromo-2-fluorophenylboronic acid. This guide provides an objective comparison of the performance of common palladium catalysts for the Suzuki-Miyaura coupling of this compound, supported by experimental data from analogous reactions and detailed protocols.
The presence of both a bromine and a fluorine atom on the phenylboronic acid presents unique challenges. The fluorine atom can influence the electronic properties of the boronic acid, potentially affecting the transmetalation step of the catalytic cycle. Furthermore, ortho-substituted phenylboronic acids can be prone to protodeboronation under certain reaction conditions, a side reaction that reduces the yield of the desired product. Therefore, the selection of an appropriate catalyst and carefully optimized reaction conditions are paramount for achieving high yields.
Comparative Performance of Palladium Catalysts
| Catalyst System | Aryl Halide Coupling Partner | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | Aryl Bromide | K₃PO₄ | DMF | 80 | 24 | 85-96[1] | 5[1] |
| Pd(dppf)Cl₂ | Aryl Bromide | K₂CO₃ | DME | 80 | 2 | High (not specified)[1] | Not Specified |
| Pd(OAc)₂ / SPhos | Aryl Bromide | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | High (not specified) | Not Specified |
| XPhos Pd G3 | Aryl Chloride | K₃PO₄ (aq. 0.5 M) | THF | Room Temp. | 0.5 | >95[2][3] | 2[2][3] |
Note: The data presented is based on reactions with analogous substrates and serves as a representative comparison. Optimal conditions for the Suzuki-Miyaura coupling of this compound may vary and require specific optimization.
Experimental Protocols
Detailed methodologies for Suzuki-Miyaura cross-coupling reactions are crucial for reproducibility. The following are representative protocols that can be adapted for the reaction of this compound.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This protocol is a general method often employed for a wide range of Suzuki-Miyaura couplings.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]
This catalyst is known for its high activity and is often used for more challenging substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(dppf)Cl₂ (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethoxyethane (DME)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound, and potassium carbonate.
-
Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Add degassed DME.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Heat the mixture to 80 °C with vigorous stirring for 2-4 hours.[4]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and an organic solvent such as ethyl acetate.
-
Separate the aqueous layer and extract it with the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Using a Buchwald Precatalyst (e.g., XPhos Pd G3)
Modern precatalysts, like those developed by the Buchwald group, are highly active and allow for reactions to proceed under milder conditions, which can be advantageous for substrates prone to decomposition.[2][3]
Materials:
-
Aryl halide (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, add the aryl halide, this compound, and the XPhos Pd G3 precatalyst to a reaction vial.
-
Add anhydrous, degassed THF to dissolve the solids.
-
Add the degassed 0.5 M aqueous K₃PO₄ solution.
-
Seal the vial and stir the reaction mixture vigorously at room temperature for 30 minutes to 2 hours.[2][3]
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagrams illustrate the key steps in the Suzuki-Miyaura cross-coupling reaction and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Bromo-2-fluorophenylboronic Acid
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed, step-by-step procedures for the proper disposal of 5-Bromo-2-fluorophenylboronic acid, a vital reagent in modern drug development and scientific research. Adherence to these protocols is essential for maintaining a secure and compliant laboratory environment.
Essential Safety Information
Before handling this compound, it is crucial to be fully aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound was not located, data from analogous boronic acid derivatives indicate that it should be handled with care.[1][2][3][4][5] Always consult the specific SDS provided by your supplier before use.
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and splashes.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation.[1] |
| Body Protection | A lab coat and appropriate protective clothing. | Minimizes the risk of skin exposure.[1][5] |
| Respiratory Protection | Use in a well-ventilated area or fume hood. A NIOSH/MSHA approved respirator may be necessary if dust is generated.[1][5] | Prevents inhalation of irritating dust.[1][5] |
Hazard Summary for Analogous Boronic Acids: The following table summarizes the potential hazards based on data for similar fluorinated and brominated phenylboronic acid compounds.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | Causes skin irritation.[1][4] |
| Eye Irritation | 2A | Causes serious eye irritation.[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[1][4] |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed. |
Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in regular trash.[6][7]
Experimental Protocol: Collection and Preparation for Disposal
This protocol details the steps for safely collecting and preparing both solid this compound and contaminated materials for professional disposal.
Objective: To safely accumulate and label waste for collection by a certified hazardous waste management service.
Materials:
-
Designated hazardous waste container (solid waste, plastic is preferred)[6]
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
-
Spatula and brush for solid waste transfer
-
Sealed bags for contaminated disposable materials
Procedure:
-
Container Preparation:
-
Waste Segregation:
-
Solid Waste Collection:
-
Contaminated Material Collection:
-
Any materials that have come into contact with the chemical, such as gloves, weighing paper, or pipette tips, are considered contaminated waste.
-
Place these items in a separate, sealed, and clearly labeled container or heavy-duty plastic bag designated for contaminated solid waste.[12]
-
-
Labeling and Storage:
-
On the hazardous waste label, clearly write the full chemical name: "this compound". Do not use abbreviations.[9][10]
-
Indicate the date when waste was first added to the container (the "accumulation start date").[9]
-
Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[6]
-
-
Arranging for Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 5-Bromo-2-fluoro-3-methylphenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.be [fishersci.be]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acs.org [acs.org]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. wattbarind.com [wattbarind.com]
- 10. benchchem.com [benchchem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. benchchem.com [benchchem.com]
Personal protective equipment for handling 5-Bromo-2-fluorophenylboronic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluorophenylboronic acid. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is classified as an irritant and requires careful handling to prevent contact with the skin, eyes, and respiratory tract.[1][2][3][4] The following personal protective equipment is mandatory when handling this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[5] | To protect eyes from contact, which can cause serious irritation.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[5][6] | To prevent skin contact and potential irritation.[5] Gloves should be inspected before use and changed immediately if contaminated.[6] |
| Body Protection | A laboratory coat is required.[5] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5] | To protect skin from accidental splashes or spills.[6] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[5] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][6] | To prevent respiratory tract irritation.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to minimize exposure and ensure experimental success.
1. Preparation and Engineering Controls:
-
Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]
-
Before starting, ensure the work area is clean and free of clutter.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in Table 1 before handling the chemical.
3. Handling the Compound:
-
Keep the container of this compound tightly closed when not in use.
-
Avoid generating dust when transferring the solid.[6] Use appropriate tools, such as a spatula, for transfers.[6]
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
4. Post-Handling and Hygiene:
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.[6]
-
Clean the work area to remove any residual chemical.
-
Remove and properly dispose of contaminated PPE.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5][6]
-
Waste Collection: Collect all chemical waste and contaminated materials in a designated, labeled, and sealed container for hazardous waste.[5]
-
Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations.[5] Do not pour waste down the drain.[5]
-
Spill Management: In the event of a spill, evacuate non-essential personnel from the area.[5] For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill, avoiding dust generation.[5]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 849052-18-2 Name: 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid [xixisys.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





